molecular formula C32H32N2O6 B2989140 Fmoc-N-Me-D-Trp(Boc)-OH

Fmoc-N-Me-D-Trp(Boc)-OH

Cat. No.: B2989140
M. Wt: 540.6 g/mol
InChI Key: YMZUDCKQUKFBIR-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-Me-D-Trp(Boc)-OH is a useful research compound. Its molecular formula is C32H32N2O6 and its molecular weight is 540.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O6/c1-32(2,3)40-31(38)34-18-20(21-11-9-10-16-27(21)34)17-28(29(35)36)33(4)30(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26,28H,17,19H2,1-4H3,(H,35,36)/t28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZUDCKQUKFBIR-MUUNZHRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Fmoc-N-Me-D-Trp(Boc)-OH: Commercial Availability, Suppliers, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-N-Me-D-Trp(Boc)-OH, a crucial building block in modern peptide synthesis. The document details its commercial availability, key suppliers, and provides structured experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Commercial Availability and Suppliers

This compound is a commercially available amino acid derivative essential for the synthesis of peptides with modified backbones, which can enhance proteolytic stability and conformational properties. A number of chemical suppliers offer this reagent, though pricing and availability can vary. Below is a summary of major suppliers and available data.

SupplierProduct NameCAS NumberPurityPack SizePriceLead Time
Bachem Fmoc-N-Me-Trp(Boc)-OH197632-75-0> 98% (HPLC)1g, 5gCHF 337.10 – CHF 1,349.30[1]In Stock
Sigma-Aldrich (Novabiochem) Fmoc-N-Me-Trp(Boc)-OH197632-75-0≥ 98.0% (HPLC)CustomPrice on Request[2]Contact for Availability
Advanced ChemTech Fmoc-N-Me-Trp(Boc)-OH197632-75-0> 95%CustomPrice on RequestContact for Availability
ChemPep Fmoc-N-Me-Trp(Boc)-OH197632-75-0> 98%1g, 5g, 10gPrice on Request[3]Contact for Availability
BLDpharm Fmoc-N-Me-Trp(Boc)-OH197632-75-0≥ 98%CustomPrice on Request[4]Contact for Availability

Note: Pricing and lead times are subject to change and may vary based on location and institutional contracts. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

PropertyValue
Molecular Formula C₃₂H₃₂N₂O₆[2]
Molecular Weight 540.61 g/mol [2]
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.
Storage Store at 2-8°C, protected from light and moisture.

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The key steps include the deprotection of the Fmoc group from the growing peptide chain on the solid support, followed by the coupling of the protected amino acid.

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

This workflow outlines the iterative cycle of deprotection and coupling for the incorporation of amino acids, including this compound.

SPPS_Workflow Resin Resin with Free Amine Coupling Coupling Resin->Coupling Fmoc_AA This compound + Coupling Reagent Fmoc_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine (B6355638)/DMF) Wash1->Deprotection Wash2 Wash (DMF, DCM) Deprotection->Wash2 Wash2->Resin Next Coupling Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Wash2->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Fmoc-SPPS Workflow
Detailed Methodologies

a) Resin Preparation and Swelling:

  • Place the desired solid-phase resin (e.g., Rink Amide, Wang) in a reaction vessel.

  • Wash the resin three times with N,N-dimethylformamide (DMF).

  • Swell the resin in DMF for at least 30 minutes to ensure optimal reaction conditions.

b) Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine. A ninhydrin (B49086) test can be performed to confirm the presence of a free amine.

c) Coupling of this compound:

Note: The coupling of N-methylated amino acids can be slower than their non-methylated counterparts. The use of stronger coupling reagents or extended reaction times may be necessary.

  • In a separate vial, dissolve 3-4 equivalents of this compound and a suitable coupling reagent (e.g., HBTU, HATU, HCTU) in a minimal amount of DMF.

  • Add 6-8 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid mixture to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours. The reaction progress can be monitored using a ninhydrin test. If the test is positive, the coupling step can be repeated.

  • After complete coupling, drain the reaction mixture and wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM).

d) Cleavage and Final Deprotection:

  • After the final amino acid has been coupled and deprotected, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail for peptides with a Boc-protected tryptophan is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The use of this compound is a key step in the chemical synthesis of peptides. The following diagram illustrates the logical relationship between the protected amino acid and the final purified peptide product within the context of drug discovery and development.

Logical_Relationship cluster_synthesis Peptide Synthesis cluster_application Drug Discovery & Development Start This compound (Building Block) SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Crude_Peptide Crude Peptide Product SPPS->Crude_Peptide Purification Purification (RP-HPLC) Crude_Peptide->Purification Pure_Peptide Characterized Pure Peptide Purification->Pure_Peptide Bio_Assay Biological Assays (e.g., Binding, Functional) Pure_Peptide->Bio_Assay Lead_Opt Lead Optimization Bio_Assay->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

From Building Block to Drug Candidate

References

Fmoc-N-Me-D-Trp(Boc)-OH: A Comprehensive Technical Guide for Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-Me-D-Trp(Boc)-OH, a crucial building block in modern peptide chemistry. This N-methylated, D-configured tryptophan derivative offers unique advantages in the design and synthesis of peptide-based therapeutics with enhanced pharmacological properties. This document covers its physicochemical properties, detailed experimental protocols for its incorporation into peptide chains, and explores the functional implications in the context of a clinically relevant signaling pathway.

Core Physicochemical Data

This compound is a non-natural amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The N-α-methylation provides resistance to enzymatic degradation, while the D-configuration can enhance receptor binding and prolong in vivo half-life. The Boc protecting group on the indole (B1671886) side chain of tryptophan is essential to prevent side reactions during peptide synthesis and cleavage.

PropertyValue
Chemical Formula C₃₂H₃₂N₂O₆[1][2]
Molecular Weight 540.6 g/mol [1]
IUPAC Name (2R)-2-[--INVALID-LINK--amino]-3-[1-(tert-butoxycarbonyl)-1H-indol-3-yl]propanoic acid[1]
Appearance White to off-white powder
Synonyms Fmoc-N-methyl-D-tryptophan(Boc)-OH, N-α-Fmoc-N-α-methyl-N-in-Boc-D-tryptophan

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in the synthesis of peptides with modified backbones. N-methylation is a key strategy to improve the pharmacokinetic properties of peptide drug candidates, including enhanced metabolic stability and oral bioavailability.

Experimental Protocols

The incorporation of N-methylated amino acids like this compound into a growing peptide chain can be challenging due to steric hindrance. The following protocols are recommended for efficient coupling.

Protocol 1: HATU-Mediated Coupling

This protocol is highly effective for coupling sterically hindered N-methylated amino acids.

Materials:

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide resin with a free N-terminal amine

  • Bromophenol blue monitoring solution

Procedure:

  • Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF or NMP. Add DIEA to the solution and allow the mixture to pre-activate at room temperature for 5 minutes.

  • Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin.

  • Agitate the reaction vessel at room temperature for 1 to 2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using the bromophenol blue test. A color change from blue to yellow indicates a complete reaction. If the resin remains blue or green, the coupling is incomplete.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • If the coupling is incomplete, a second coupling can be performed.

Protocol 2: Fmoc Deprotection

This protocol outlines the removal of the Fmoc protecting group to allow for the coupling of the next amino acid.

Materials:

Procedure:

  • Wash the peptide resin with DMF (3 times).

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the resin suspension for an initial 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for a further 15-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and byproducts. The resin is now ready for the next coupling step.

Signaling Pathway and Drug Development Context

Peptides containing modified amino acids like N-Me-D-Trp are of significant interest in drug development. A relevant example is the development of analogs for Gonadotropin-Releasing Hormone (GnRH). Triptorelin, a synthetic GnRH agonist, contains a D-Trp residue at position 6, which enhances its stability and receptor affinity compared to the native GnRH. While Triptorelin itself is not N-methylated, the principles of enhancing peptide stability and efficacy through such modifications are directly applicable. N-methylation at other positions could further improve its pharmacological profile.

Triptorelin functions by initially stimulating the GnRH receptors in the pituitary gland, leading to a surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous administration leads to the downregulation of GnRH receptors, resulting in a sustained suppression of LH and FSH secretion. This mechanism is exploited for the treatment of hormone-dependent cancers like prostate cancer, endometriosis, and for use as a puberty blocker.

Below is a diagram illustrating the signaling pathway of a GnRH agonist like Triptorelin.

GnRH_Signaling_Pathway GnRH_Agonist GnRH Agonist (e.g., Triptorelin) GnRH_Receptor GnRH Receptor GnRH_Agonist->GnRH_Receptor G_Protein Gq/11 Protein GnRH_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to LH_FSH_Synthesis LH & FSH Synthesis & Release Ca_PKC->LH_FSH_Synthesis Stimulates LH_FSH_Released LH & FSH LH_FSH_Synthesis->LH_FSH_Released Released into

Caption: GnRH Agonist Signaling Pathway in a Pituitary Gonadotrope Cell.

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists. Its unique structural features facilitate the synthesis of peptides with improved drug-like properties. The provided protocols offer a reliable methodology for its incorporation into peptide sequences, and the understanding of its potential impact on signaling pathways, as exemplified by the GnRH system, underscores its importance in the development of next-generation peptide therapeutics.

References

Solubility characteristics of Fmoc-N-Me-D-Trp(Boc)-OH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-D-Trp(Boc)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of N-methylated D-tryptophan residues into peptide sequences. The N-methylation can enhance the metabolic stability and conformational rigidity of the resulting peptide, while the Boc protection on the indole (B1671886) nitrogen prevents side reactions during synthesis. A thorough understanding of the solubility characteristics of this protected amino acid is paramount for optimizing coupling efficiency, ensuring high purity of the final peptide, and developing robust and scalable manufacturing processes. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and visual workflows relevant to its application.

Core Properties of this compound

PropertyValue
Chemical Formula C₃₂H₃₂N₂O₆[1]
Molecular Weight 540.61 g/mol [2]
Appearance White to off-white powder[]
Primary Application Solid-Phase Peptide Synthesis (SPPS)

Solubility Data

Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, based on the general solubility of Fmoc-protected amino acids and qualitative information for the closely related compound Fmoc-D-Trp(Boc)-OH, the following table summarizes its expected solubility in common laboratory solvents. Fmoc- and Boc-protected amino acids are generally highly soluble in polar aprotic organic solvents and sparingly soluble in water.[4]

SolventAbbreviationTypeExpected Qualitative Solubility
N,N-Dimethylformamide DMFPolar AproticHighly Soluble[5][6]
N-Methyl-2-pyrrolidone NMPPolar AproticHighly Soluble[5][6]
Dimethyl sulfoxide DMSOPolar AproticHighly Soluble[7][8]
Dichloromethane DCMHalogenatedSoluble[5][6][7]
Chloroform CHCl₃HalogenatedSoluble[7]
Ethyl Acetate EtOAcEsterSoluble[7]
Acetone (CH₃)₂COKetoneSoluble[7]
Acetonitrile ACNPolar AproticLow Solubility[9]
Methanol MeOHPolar ProticLow to Insoluble[9]
Water H₂OPolar ProticInsoluble[4]
Hexane C₆H₁₄NonpolarInsoluble[9]

Note: For the related compound Fmoc-D-Trp(Boc)-OH, one source indicates it is "clearly soluble" when 1 mmole is dissolved in 2 ml of DMF, corresponding to a concentration of 0.5 M.

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a given solvent.

Materials and Equipment:

  • This compound (solid powder)

  • Analytical grade solvents

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatted shaker or magnetic stirrer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Small glass vials with screw caps

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed glass vial. b. Record the exact mass of the compound added. c. Add a known volume of the test solvent to the vial. d. Tightly cap the vial and place it in a thermostatted shaker set to a constant temperature (e.g., 25 °C). e. Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: a. After equilibration, allow the suspension to settle. b. Centrifuge the vial to pellet the undissolved solid. c. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis by HPLC: a. Prepare a series of standard solutions of this compound of known concentrations in the test solvent. b. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. c. Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve. d. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility: a. Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. b. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Visualization of Workflows

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the key steps in SPPS where this compound would be utilized.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection1 Wash1 Washing (e.g., DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (this compound, Coupling Reagents in DMF/NMP) Wash1->Coupling Wash2 Washing (e.g., DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection1 Purification Peptide Purification (e.g., HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Workflow for Solubility Determination

The diagram below outlines the logical steps for the experimental determination of solubility.

Solubility_Workflow Start Start: Excess Solute + Known Volume of Solvent Equilibration Equilibration (e.g., 24-48h at constant T) Start->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Filtration Filtration of Supernatant (0.22 µm filter) Separation->Filtration Dilution Dilution of Sample Filtration->Dilution Analysis Concentration Measurement (e.g., HPLC) Dilution->Analysis Calculation Calculate Solubility Analysis->Calculation End End: Solubility Value Calculation->End

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains scarce in public domains, a strong qualitative understanding can be derived from the behavior of similar Fmoc-protected amino acids. It exhibits high solubility in polar aprotic solvents, which are standard in SPPS, and is poorly soluble in polar protic and nonpolar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. The visualized workflows for SPPS and solubility testing serve as clear guides for laboratory procedures involving this important reagent.

References

The Critical Role of Indole N-Boc Protection in Tryptophan Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – In the landscape of advanced chemical synthesis, particularly in the realms of pharmaceutical research and drug development, the strategic protection of reactive functional groups is paramount. For scientists engaged in peptide synthesis and the creation of complex tryptophan-containing molecules, the inherent reactivity of the tryptophan indole (B1671886) ring presents a significant challenge. This technical guide provides an in-depth exploration of the rationale, methodologies, and quantitative outcomes associated with the use of tert-butyloxycarbonyl (Boc) as a protecting group for the indole nitrogen of tryptophan, a critical strategy for ensuring the fidelity and yield of synthetic peptides.

The electron-rich indole side chain of tryptophan is highly susceptible to electrophilic attack, oxidation, and degradation under the acidic conditions frequently employed in synthetic organic chemistry, most notably during the cleavage of other protecting groups in solid-phase peptide synthesis (SPPS).[1][2] These undesirable side reactions can lead to a heterogeneous mixture of products, significantly complicating purification and reducing the overall yield of the target molecule. The introduction of a Boc group onto the indole nitrogen effectively mitigates these issues, safeguarding the integrity of the tryptophan residue throughout the synthetic process.

The Rationale for Indole N-Boc Protection

The primary motivation for protecting the indole nitrogen of tryptophan is to prevent unwanted side reactions that compromise the purity and yield of the final product. During Fmoc-based solid-phase peptide synthesis, the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups are typically achieved with strong acids, such as trifluoroacetic acid (TFA).[] This acidic environment generates highly reactive carbocations from the cleavage of other protecting groups, such as the Pbf or Pmc groups on arginine residues.[4]

Without protection, the nucleophilic indole ring of tryptophan is a prime target for these electrophilic species, leading to alkylation and other modifications.[2] The use of Fmoc-Trp(Boc)-OH is particularly recommended for the synthesis of peptides containing both arginine and tryptophan, as it minimizes these side reactions and results in purer crude peptides in higher yields.[2][4] Upon treatment with TFA, the N-in-Boc group is cleaved to form a transient N-in-carboxy indole intermediate, which continues to shield the indole ring from electrophilic attack.[4][5] This intermediate is then readily decarboxylated during the aqueous work-up, yielding the unprotected tryptophan residue.[4][5]

dot

Figure 1: Logical diagram illustrating the prevention of tryptophan side reactions by N-in-Boc protection during Fmoc-SPPS cleavage.

Quantitative Data on the Impact of Boc Protection

The use of Fmoc-Trp(Boc)-OH in peptide synthesis consistently leads to improved outcomes in terms of both purity and yield. While direct side-by-side comparisons in the literature can be sparse, the evidence strongly supports the benefits of indole protection. For instance, in the synthesis of Glucagon, a 29-amino acid peptide, purification of the constituent Fmoc-amino acids, including Fmoc-Trp(Boc)-OH, resulted in a significant increase in the purity of the crude peptide from 53.49% to 68.08%.[6] This highlights the importance of using high-purity building blocks, which for tryptophan, necessitates indole protection to prevent the formation of impurities during synthesis and handling.

ParameterUnprotected TryptophanN-in-Boc Protected TryptophanRationale for Improvement
Crude Peptide Purity Lower, due to alkylation and oxidation side products.Significantly higher.The Boc group shields the indole ring from electrophilic attack by carbocations generated during TFA cleavage.[2][4]
Overall Yield Reduced, due to loss of material during purification of complex mixtures.Higher.A cleaner crude product simplifies purification, leading to less loss of the desired peptide.[2]
Susceptibility to Side Reactions High, especially in the presence of Arg(Pbf/Pmc).Low.The Boc group provides robust protection against common side reactions encountered in Fmoc-SPPS.[4]

Key Experimental Protocols

Synthesis and Purification of Fmoc-Trp(Boc)-OH

A detailed protocol for the synthesis and purification of Fmoc-Trp(Boc)-OH is crucial for ensuring the quality of this key building block.

Synthesis: The synthesis of Fmoc-Trp(Boc)-OH typically starts with L-tryptophan. The α-amino group is first protected with the Fmoc group using Fmoc-Cl or Fmoc-OSu. Subsequently, the indole nitrogen is protected with the Boc group using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a suitable base and catalyst.

Purification: [6]

  • Initial Wash: Charge 100g of crude Fmoc-Trp(Boc)-OH into a flask, followed by 200ml of Isopropyl Ether. Stir the mixture for 30 minutes.

  • Precipitation: In a separate flask, charge 1500ml of n-Heptane. Transfer the Isopropyl Ether mixture to the n-Heptane.

  • Stirring and Filtration: Stir the resulting mixture for approximately 1 hour. Filter the precipitate and wash with n-Heptane.

  • Drying: Collect the wet cake and dry under vacuum at 50°C to yield the purified Fmoc-Trp(Boc)-OH (typical yield: ~86g).

Characterization: The purified product should be characterized by techniques such as ¹H NMR, mass spectrometry, and HPLC to confirm its identity and purity. For example, in the synthesis of a dipeptide containing Fmoc-Trp(Boc)-OH, the final product is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum should be consistent with the proposed structure, showing characteristic peaks for the Fmoc group, the two tryptophan side chains, and the peptide backbone.[7]

  • Mass Spectrometry (ESI-MS): The observed mass should correspond to the calculated molecular weight of the target molecule.[7][8]

dot

Synthesis_Workflow Start Crude Fmoc-Trp(Boc)-OH Wash_IPE Wash with Isopropyl Ether Start->Wash_IPE Precipitate Precipitate in n-Heptane Wash_IPE->Precipitate Filter_Wash Filter and Wash with n-Heptane Precipitate->Filter_Wash Dry Dry under Vacuum at 50°C Filter_Wash->Dry Purified_Product Purified Fmoc-Trp(Boc)-OH Dry->Purified_Product Characterization Characterization (NMR, MS, HPLC) Purified_Product->Characterization

Figure 2: Experimental workflow for the purification of Fmoc-Trp(Boc)-OH.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Trp(Boc)-OH

The following is a generalized protocol for the incorporation of Fmoc-Trp(Boc)-OH into a peptide chain using manual SPPS.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 10-20 minutes.

  • Wash the resin thoroughly with DMF.

2. Amino Acid Coupling:

  • Dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid solution.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

3. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

4. Fmoc Deprotection:

  • Remove the Fmoc group from the newly coupled amino acid by treating the resin with 20% piperidine in DMF for 10-20 minutes.

  • Wash the resin thoroughly with DMF.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and its Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Treat the dried peptide-resin with a cleavage cocktail. For peptides containing Arg(Pbf) and Trp(Boc), a common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[9][10]

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

dot

SPPS_Cycle Start Deprotected Peptide-Resin Couple Couple Fmoc-Trp(Boc)-OH (HBTU/DIPEA in DMF) Start->Couple Wash_1 Wash with DMF Couple->Wash_1 Deprotect Fmoc Deprotection (20% Piperidine in DMF) Wash_1->Deprotect Wash_2 Wash with DMF Deprotect->Wash_2 Next_Cycle Ready for Next Amino Acid Wash_2->Next_Cycle Next_Cycle->Couple Repeat for subsequent residues

Figure 3: The iterative cycle of solid-phase peptide synthesis (SPPS) for incorporating Fmoc-Trp(Boc)-OH.

Conclusion

The protection of the indole nitrogen of tryptophan with a Boc group is a cornerstone of modern peptide synthesis. This strategy effectively prevents deleterious side reactions, such as alkylation and oxidation, that are prone to occur during the acidic conditions of Fmoc-SPPS. The use of Fmoc-Trp(Boc)-OH leads to the synthesis of purer crude peptides in higher overall yields, simplifying subsequent purification efforts and ensuring the integrity of the final product. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of this protective group strategy are essential for the successful synthesis of complex, tryptophan-containing peptides.

References

N-Methylated D-Tryptophan Derivatives: A Technical Guide to Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated derivatives of the D-isomeric form of tryptophan represent a compelling class of molecules with a diverse range of biological activities. These compounds, structurally related to the essential amino acid L-tryptophan, have garnered significant attention in the scientific community for their potential therapeutic applications. The addition of a methyl group to the indole (B1671886) nitrogen or the alpha-amino group of D-tryptophan can profoundly alter its pharmacological properties, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the known biological activities of N-methylated D-tryptophan derivatives, with a focus on their immunomodulatory, neuroactive, and anticancer properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and relevant signaling pathways and workflows are visualized to facilitate a comprehensive understanding of this promising class of compounds.

Immunomodulatory Activity: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

The most extensively studied biological activity of N-methylated D-tryptophan derivatives is the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. In the context of cancer, elevated IDO1 activity in tumor cells and antigen-presenting cells leads to depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive kynurenine metabolites. This creates a state of immune tolerance that allows cancer cells to evade destruction by the host's immune system.

1-Methyl-D-tryptophan (also known as Indoximod or D-1MT) is a prominent IDO1 pathway inhibitor that has been investigated in numerous preclinical and clinical studies.[1] While its direct enzymatic inhibitory activity is debated, it is understood to function as a tryptophan mimetic, counteracting the effects of tryptophan depletion and modulating downstream signaling pathways such as the mTOR pathway.[1] This ultimately leads to the restoration of T-cell proliferation and function within the tumor microenvironment.

Quantitative Data: IDO1 Inhibition

The inhibitory activity of N-methylated D-tryptophan derivatives and related compounds against IDO1 is typically quantified by their half-maximal inhibitory concentration (IC50).

CompoundAssay TypeCell Line/Enzyme SourceIC50 / KiReference
1-Methyl-D-tryptophan (Indoximod)T-cell proliferation rescue--[2]
1-Methyl-L-tryptophanIDO-induced T-cell arrest reversalHuman epithelial ovarian cancerMore effective than D-1MT[2]
Tryptanthrin (B1681603) DerivativeshIDO2 Inhibition-0.45 ± 0.2 µM - 8.2 ± 3.4 µM[3]
D-Methyl-tryptophanhIDO2 Inhibition-148.9 ± 20 µM[3]
Signaling Pathway: IDO1-Mediated Immune Suppression

The inhibition of the IDO1 pathway by N-methylated D-tryptophan derivatives counteracts tumor-induced immune suppression. The following diagram illustrates the key components of this pathway.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_t_cell T-Cell Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion Kynurenine_Accumulation Kynurenine Accumulation Kynurenine->Kynurenine_Accumulation Immune_Suppression Immune Suppression Tryptophan_Depletion->Immune_Suppression Kynurenine_Accumulation->Immune_Suppression T_Cell_Proliferation T-Cell Proliferation & Function Immune_Suppression->T_Cell_Proliferation Inhibits D1MT 1-Methyl-D-tryptophan (Indoximod) D1MT->IDO1 Inhibits Pathway

IDO1-mediated immune suppression pathway and the inhibitory action of 1-Methyl-D-tryptophan.
Experimental Protocol: IDO1 Inhibition Assay (Cell-Based)

This protocol outlines a general method for assessing the ability of a test compound to inhibit IDO1 activity in a cellular context.

1. Cell Culture and IDO1 Induction:

  • Culture a suitable human cancer cell line (e.g., HeLa or SKOV-3) in appropriate media.
  • Seed cells in 96-well plates and allow them to adhere overnight.
  • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

2. Compound Treatment:

  • Prepare serial dilutions of the N-methylated D-tryptophan derivative (test compound) in culture medium.
  • Remove the IFN-γ containing medium from the cells and replace it with the medium containing the test compound dilutions. Include a vehicle control (e.g., DMSO).

3. Kynurenine Measurement:

  • Incubate the cells with the test compound for 24-48 hours.
  • Collect the cell culture supernatant.
  • Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins.
  • Incubate at 50°C to hydrolyze N-formylkynurenine to kynurenine.
  • Centrifuge to pellet the precipitated protein.
  • Transfer the clear supernatant to a new 96-well plate.
  • Add Ehrlich's reagent and incubate at room temperature.
  • Measure the absorbance at 480 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of kynurenine.
  • Determine the concentration of kynurenine in each sample from the standard curve.
  • Calculate the percentage of IDO1 inhibition for each concentration of the test compound compared to the vehicle control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neuroactive Properties: NMDA Receptor Antagonism

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[4] However, overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[5] Tryptophan and its metabolites, including kynurenic acid, are known to modulate NMDA receptor activity.[6] While specific quantitative data on the binding affinity (e.g., Ki values) of N-methylated D-tryptophan derivatives at the NMDA receptor are not extensively reported in the literature, their structural similarity to known NMDA receptor modulators suggests potential antagonist activity. Further research is warranted to fully characterize the interaction of these compounds with NMDA receptor subtypes.

Signaling Pathway: NMDA Receptor-Mediated Signaling

The following diagram provides a simplified overview of the NMDA receptor signaling cascade.

NMDA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMDA_Receptor NMDA Receptor Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Activates Synaptic_Plasticity Synaptic Plasticity Learning & Memory Downstream_Signaling->Synaptic_Plasticity Leads to NMDAT_Antagonist N-Methylated D-Tryptophan Derivative (Potential Antagonist) NMDAT_Antagonist->NMDA_Receptor Blocks

Simplified NMDA receptor signaling pathway and the potential antagonistic role of N-methylated D-tryptophan derivatives.
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor

This protocol provides a general framework for determining the binding affinity of a test compound to the NMDA receptor using a radiolabeled ligand.[7][8]

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cerebral cortex) in an ice-cold buffer.
  • Centrifuge the homogenate to pellet the membranes.
  • Wash the membrane pellet by resuspension and recentrifugation.
  • Resuspend the final pellet in a binding buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a specific radioligand for the NMDA receptor (e.g., [³H]MK-801), and varying concentrations of the N-methylated D-tryptophan derivative.
  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled known NMDA receptor antagonist).
  • Incubate the plate to allow binding to reach equilibrium.

3. Filtration and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  • Place the filters in scintillation vials with a scintillation cocktail.
  • Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value from the competition curve.
  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Anticancer Activity

Beyond their immunomodulatory effects, certain N-methylated D-tryptophan derivatives have demonstrated direct anticancer activity.[9][10] These effects can be mediated through various mechanisms, including the induction of apoptosis and the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin and NF-κB pathways.[10]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic effects of tryptophan derivatives have been evaluated against various cancer cell lines, with IC50 values indicating their potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Tryptanthrin DerivativesA549 (Lung)< 2 µM - 74.71 µM[11]
HCT116 (Colon)< 2 µM - 17.49 µM[11]
MDA-MB-231 (Breast)< 2 µM - >100 µM[11]
1-Methyl-D-tryptophan (in vivo)Pancreatic AdenocarcinomaSignificant tumor reduction[9]
Experimental Workflow: Evaluation of Anticancer Activity

The following diagram outlines a typical workflow for assessing the anticancer potential of N-methylated D-tryptophan derivatives.

Anticancer_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis & Purification of N-Methylated D-Tryptophan Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Determine IC50 Cell_Culture->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cytotoxicity_Assay->Apoptosis_Assay If Active Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Apoptosis_Assay->Mechanism_Study Animal_Model Xenograft or Syngeneic Animal Model Mechanism_Study->Animal_Model Promising Candidates Treatment Compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

A general experimental workflow for the evaluation of the anticancer activity of novel compounds.

Synthesis of N-Methylated D-Tryptophan Derivatives

The synthesis of N-methylated D-tryptophan derivatives can be achieved through various chemical methods. A common approach involves the N-alkylation of a protected D-tryptophan precursor.

Experimental Protocol: General N-Methylation of D-Tryptophan

This protocol describes a general procedure for the N-methylation of the indole nitrogen of D-tryptophan.

1. Protection of the Amino and Carboxyl Groups:

  • Protect the α-amino group of D-tryptophan with a suitable protecting group, such as tert-butoxycarbonyl (Boc).
  • Protect the carboxylic acid group, for example, by converting it to a methyl ester.

2. N-Alkylation of the Indole Ring:

  • Dissolve the protected D-tryptophan in a suitable aprotic solvent (e.g., dimethylformamide - DMF).
  • Add a base, such as sodium hydride (NaH), to deprotonate the indole nitrogen.
  • Add a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.
  • Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC).

3. Deprotection:

  • Remove the protecting groups from the amino and carboxyl functions using appropriate deprotection conditions (e.g., trifluoroacetic acid for Boc deprotection and saponification for the methyl ester).

4. Purification:

  • Purify the final N-methylated D-tryptophan derivative using techniques such as column chromatography or recrystallization.

Conclusion

N-methylated D-tryptophan derivatives represent a versatile class of compounds with significant therapeutic potential. Their ability to modulate the immune system through the IDO1 pathway has positioned them as promising candidates for cancer immunotherapy. Furthermore, their potential as NMDA receptor antagonists and direct anticancer agents highlights their broad pharmacological relevance. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the biological activities of these intriguing molecules. Future investigations should focus on elucidating the precise mechanisms of action, expanding the structure-activity relationship studies, and conducting comprehensive preclinical and clinical evaluations to fully realize the therapeutic promise of N-methylated D-tryptophan derivatives.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-N-Me-D-Trp(Boc)-OH into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of N-methylated amino acids into peptide structures is a powerful tool in medicinal chemistry for enhancing the therapeutic potential of peptide-based drugs. N-methylation of the peptide backbone can significantly improve pharmacokinetic properties by increasing metabolic stability against enzymatic degradation and enhancing membrane permeability.[1][2] The use of D-amino acids further contributes to enzymatic resistance. Specifically, the incorporation of N-Me-D-Trp offers a unique combination of conformational constraint and hydrophobicity that can be pivotal for modulating biological activity. The Boc protection on the indole (B1671886) side chain of tryptophan is crucial to prevent side reactions during peptide synthesis.[3][4]

This document provides detailed application notes and protocols for the successful incorporation of Fmoc-N-Me-D-Trp(Boc)-OH into cyclic peptides using solid-phase peptide synthesis (SPPS). Due to the steric hindrance of the N-methyl group, optimized coupling conditions are required to achieve high yields and purity.[1] These guidelines address common challenges and provide robust protocols for the synthesis, cyclization, and purification of these complex molecules.

Data Presentation

Table 1: Recommended Coupling Reagents and Conditions for this compound

Coupling ReagentEquivalents (Reagent/Amino Acid/Base)Activation Time (min)Coupling Time (h)Notes
HATU 3.9 / 4 / 82-52-4Highly efficient for sterically hindered amino acids.
HBTU 3.9 / 4 / 82-52-4A common and effective coupling reagent.
PyAOP 3.9 / 4 / 852-4Recommended for difficult couplings, including N-methylated residues.
PyBOP 3.9 / 4 / 852-4Another effective phosphonium (B103445) salt-based coupling reagent.

Table 2: Typical Yields and Purity of a Model Cyclic Peptide Containing N-Me-D-Trp(Boc)

Cyclization MethodCrude Purity (by HPLC)Purified Yield (%)Final Purity (by HPLC)
On-Resin Cyclization 45-60%15-25%>95%
Solution-Phase Cyclization 50-65%20-30%>98%

(Note: Yields and purity are dependent on the specific peptide sequence and length.)

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the assembly of the linear peptide precursor on a 2-chlorotrityl chloride (2-CTC) resin, which is suitable for obtaining the fully protected peptide for subsequent solution-phase cyclization.

1. Resin Preparation:

  • Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.
  • Drain the DCM.

2. Loading of the First Amino Acid:

  • Dissolve the first Fmoc-protected amino acid (2 equivalents to resin capacity) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
  • Add the solution to the resin and shake for 1-2 hours.
  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and shake for 30 minutes.
  • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

3. Peptide Chain Elongation (Fmoc-SPPS Cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.[5] Wash the resin with DMF (5x).
  • Amino Acid Coupling:
  • In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents) with a coupling reagent (e.g., HATU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.
  • Add the activated amino acid solution to the resin and shake for 1-2 hours. For the coupling of this compound, extend the coupling time to 4 hours and consider a double coupling.
  • Monitor the coupling completion using a Kaiser test (will be negative for secondary amines like N-methylated residues; use a chloranil (B122849) test instead).
  • Washing: Wash the resin with DMF (3x) and DCM (3x).
  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

4. Cleavage of the Protected Linear Peptide from Resin:

  • Wash the resin with DCM (5x) and dry under vacuum.
  • Treat the resin with a solution of DCM/trifluoroethanol (TFE)/acetic acid (AcOH) (7:2:1) for 2 hours.[6]
  • Filter the resin and collect the filtrate.
  • Evaporate the solvent under reduced pressure.

Protocol 2: Solution-Phase Cyclization

1. Cyclization Reaction:

  • Dissolve the crude protected linear peptide in a large volume of DMF (to maintain a low concentration of ~0.1-0.5 mM and favor intramolecular cyclization).
  • Add a coupling reagent (e.g., DPPA, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents).
  • Stir the reaction at room temperature for 12-24 hours.
  • Monitor the reaction progress by HPLC-MS.

2. Work-up:

  • Remove the DMF under high vacuum.
  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), a mild aqueous base (e.g., 5% sodium bicarbonate), and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Protocol 3: Final Deprotection and Purification

1. Side-Chain Deprotection:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5). The TIS acts as a scavenger to protect the Boc-deprotected tryptophan from re-alkylation.[4]
  • Add the cleavage cocktail to the crude protected cyclic peptide and stir for 2-3 hours at room temperature.
  • Precipitate the crude peptide by adding it to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

2. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Acetonitrile/Water).
  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[7]
  • Collect the fractions containing the desired product.
  • Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

3. Characterization:

  • Confirm the identity and purity of the final product by analytical HPLC and high-resolution mass spectrometry (HRMS).

Mandatory Visualization

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage_cyclization Cleavage and Cyclization cluster_purification Deprotection and Purification resin Resin Swelling loading First Amino Acid Loading resin->loading deprotection Fmoc Deprotection (20% Piperidine/DMF) loading->deprotection coupling Amino Acid Coupling (HATU/DIPEA) deprotection->coupling Repeat n-1 times wash1 Washing coupling->wash1 n_me_coupling This compound Coupling (Extended Time) n_me_coupling->wash1 cleavage Cleavage from Resin (DCM/TFE/AcOH) n_me_coupling->cleavage wash1->deprotection wash1->n_me_coupling cyclization Solution-Phase Cyclization (DPPA/DIPEA) cleavage->cyclization deprotection_final Side-Chain Deprotection (TFA/TIS/H2O) cyclization->deprotection_final purification RP-HPLC Purification deprotection_final->purification characterization Analysis (HPLC, HRMS) purification->characterization

Caption: Workflow for the synthesis of cyclic peptides containing this compound.

signaling_pathway cluster_coupling Coupling Reaction amino_acid This compound (Carboxylic Acid) activated_ester Activated Ester Intermediate amino_acid->activated_ester Activation coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester base Base (DIPEA) base->activated_ester peptide_bond Formation of Peptide Bond activated_ester->peptide_bond resin_amine Resin-Bound Peptide (Free N-terminus) resin_amine->peptide_bond Nucleophilic Attack final_peptide Elongated Peptide Chain peptide_bond->final_peptide

References

Application Notes and Protocols for the Efficient Coupling of Fmoc-N-Me-D-Trp(Boc)-OH with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of N-methylated amino acids, such as Fmoc-N-Me-D-Trp(Boc)-OH, into peptide sequences is a crucial strategy in medicinal chemistry for enhancing proteolytic stability, improving membrane permeability, and constraining peptide conformation. However, the coupling of these sterically hindered residues, particularly to other bulky amino acids, presents significant challenges in solid-phase peptide synthesis (SPPS), often leading to incomplete reactions and the formation of deletion sequences.[1][2] The primary obstacle is the steric hindrance posed by the N-methyl group, which impedes the approach of the activated carboxyl group of the incoming amino acid.[2][3] This document provides detailed protocols for the efficient coupling of this compound with hindered amino acids, a comparison of common coupling reagents, and troubleshooting strategies to ensure high-yield synthesis of N-methylated peptides.

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for overcoming the steric challenges associated with N-methylated amino acids. High-reactivity uronium/guanidinium and phosphonium (B103445) salt-based reagents are generally more effective than standard carbodiimides for these difficult couplings.[3] The following table summarizes typical performance metrics for commonly used coupling reagents in the context of sterically hindered couplings.

Coupling Reagent/SystemAdditiveBaseTypical Yield (%) (for hindered couplings)Typical Reaction TimeKey Considerations
HATU NoneDIPEA90-98%[4]1-4 hours[3][5]Considered one of the most effective reagents for difficult couplings, including N-methylated amino acids.[3][5]
HCTU NoneDIPEA~95-98%[1]1-4 hoursA cost-effective alternative to HATU with similar high efficiency.[3]
PyAOP/PyBOP HOAtDIPEA~95-98%[1]2-4 hours[1]Highly effective phosphonium salt reagents, particularly for N-methyl to N-methyl couplings.[6]
COMU Internal (Oxyma)DIPEAHighFastA modern, highly efficient, and safer alternative to benzotriazole-based reagents.[3][7]
DIC/Oxyma OxymaNone/DIPEA80-90%2-4 hoursA safer and effective carbodiimide-based method, recommended over HOBt for hindered couplings.[8]
DIC/HOBt HOBtNoneLow/VariableSeveral hoursGenerally results in low yields for sterically hindered N-methylated amino acids and is not recommended.[3]

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating this compound, focusing on coupling it to a hindered amino acid on a resin.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for coupling this compound due to the high reactivity of HATU.[3][5]

Materials and Reagents:

  • Peptide-resin with a free N-terminal secondary amine (of the hindered amino acid)

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Bromophenol Blue monitoring solution (250 mg in 50 ml of DMF)[5]

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove piperidine and byproducts.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.[3][5]

    • Add DIPEA (8 equivalents) to the activation mixture.[3][5]

    • Allow the pre-activation to proceed for 5-15 minutes at room temperature.[4][9]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.[3][4]

  • Monitoring the Coupling:

    • Remove a small sample of resin beads and wash them with methanol.

    • Add a few drops of the Bromophenol Blue test solution.[5]

    • A yellow color indicates complete coupling. A blue or green color signifies an incomplete reaction, and a second coupling is recommended.[5] (Note: The Kaiser test will give a false negative for the secondary amine of a preceding N-methylated residue).[1]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[2]

  • Double Coupling (Optional but Recommended):

    • If the monitoring test indicates incomplete coupling, drain the vessel and repeat steps 2-5 with a fresh solution of activated this compound.[3]

Protocol 2: DIC/Oxyma-Mediated Coupling

This protocol offers a safer, non-explosive alternative to HOBt-based methods and is more effective for hindered couplings than traditional carbodiimide (B86325) approaches.[8]

Materials and Reagents:

  • Peptide-resin with a free N-terminal secondary amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Bromophenol Blue monitoring solution

Procedure:

  • Resin Preparation:

    • Swell and deprotect the resin as described in Protocol 1, Step 1.

  • Pre-activation of this compound:

    • In a round-bottom flask under an inert atmosphere, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in anhydrous DMF.[1][8]

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (3 equivalents) to the mixture and allow activation to proceed for 10-15 minutes.[1]

  • Coupling Reaction:

    • Add the cold, activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture, allowing it to slowly warm to room temperature over 2-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction completion using the Bromophenol Blue test as described in Protocol 1, Step 4.

    • Once complete, drain the reaction solution and wash the resin as described in Protocol 1, Step 5.

  • Double Coupling (Optional):

    • If necessary, perform a second coupling by repeating steps 2-4.

Visualizations

Experimental Workflow Diagram

SPPS_Coupling_Workflow Workflow for Coupling this compound Resin 1. Start with Peptide-Resin (Free N-terminal amine) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Wash (DMF, DCM) Deprotection->Wash1 Coupling 5. Add Activated AA to Resin (Couple for 2-4h) Wash1->Coupling Activation 4. Pre-activate Amino Acid (Fmoc-N-Me-D-Trp + Reagent) Activation->Coupling Monitoring 6. Monitor Completion (Bromophenol Blue Test) Coupling->Monitoring Wash2 7. Final Wash (DMF, DCM) Monitoring->Wash2 Complete DoubleCouple Recouple (Repeat Steps 4-5) Monitoring->DoubleCouple Incomplete NextCycle 8. Proceed to Next Cycle Wash2->NextCycle DoubleCouple->Monitoring

Caption: SPPS cycle for coupling this compound to a hindered amino acid.

Decision Pathway for Reagent Selection

Reagent_Selection_Pathway Decision Pathway for Coupling Reagent Selection Start Start: Couple this compound to a hindered residue IsHindered Is the coupling known to be extremely difficult? (e.g., N-Me to N-Me) Start->IsHindered HighReactivity Use High-Reactivity Reagent: HATU, HCTU, PyAOP, COMU IsHindered->HighReactivity Yes StandardHindered Standard Hindered Coupling IsHindered->StandardHindered No End Proceed with Selected Protocol HighReactivity->End ConsiderCost Consider Cost vs. Speed StandardHindered->ConsiderCost HATU_HCTU HATU/HCTU (Higher Cost, Faster, Very High Yield) ConsiderCost->HATU_HCTU Speed/Max Yield is Critical DIC_Oxyma DIC/Oxyma (Lower Cost, Safer, Good Yield) ConsiderCost->DIC_Oxyma Cost/Safety is a Priority HATU_HCTU->End Avoid Avoid Standard DIC/HOBt DIC_Oxyma->Avoid DIC_Oxyma->End

References

Application Notes and Protocols for Fmoc-N-Me-D-Trp(Boc)-OH in Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-N-Me-D-Trp(Boc)-OH, a key building block in modern peptide-based drug discovery. The incorporation of this N-methylated, D-configured tryptophan derivative offers significant advantages in modulating the pharmacological properties of peptides, including enhanced metabolic stability, improved receptor affinity and selectivity, and controlled conformation.

Introduction to this compound

This compound is a non-proteinogenic amino acid derivative designed for use in fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). Its unique structural features address several challenges in the development of peptide therapeutics:

  • N-α-Methylation: The methyl group on the alpha-amine nitrogen introduces steric hindrance that can protect the peptide backbone from enzymatic degradation by proteases. This modification also restricts the conformational flexibility of the peptide, which can lead to a more favorable receptor-binding profile.

  • D-Configuration: The use of a D-amino acid in place of its natural L-isomer is a well-established strategy to increase resistance to proteolysis and prolong the in vivo half-life of peptides.

  • Indole (B1671886) Protection (Boc): The tert-butyloxycarbonyl (Boc) group on the indole nitrogen of the tryptophan side chain is crucial for preventing unwanted side reactions during peptide synthesis. The indole ring is susceptible to modification under the acidic conditions used for cleavage and deprotection, and the Boc group provides robust protection that is typically removed during the final cleavage from the resin.

Key Applications in Drug Discovery

The unique properties of this compound make it a valuable tool for the synthesis of peptide-based drug candidates in several therapeutic areas.

Somatostatin (B550006) is a natural peptide hormone that regulates a wide range of physiological processes by binding to five different somatostatin receptor subtypes (SSTR1-5). Synthetic somatostatin analogs are used in the treatment of neuroendocrine tumors and acromegaly. The incorporation of D-amino acids, particularly D-Trp, is a hallmark of potent somatostatin analogs like octreotide. Further modification through N-methylation can fine-tune receptor selectivity and improve pharmacokinetic profiles. Previous studies have shown that N-methylation of lysine (B10760008) residues in somatostatin octapeptide antagonists can increase their potency by up to 300%. While specific data for N-Me-D-Trp containing analogs is limited, the principles suggest that its incorporation could lead to analogs with enhanced therapeutic properties.

Quantitative Data: Receptor Binding Affinity of Somatostatin Analogs

The following table summarizes the binding affinities (IC50 in nM) of various somatostatin analogs for the five human somatostatin receptor subtypes. This data illustrates the impact of modifications, including the use of D-Trp, on receptor selectivity.

Analog hSSTR1 (IC50 nM) hSSTR2 (IC50 nM) hSSTR3 (IC50 nM) hSSTR4 (IC50 nM) hSSTR5 (IC50 nM)
Somatostatin-142.0 ± 0.40.4 ± 0.11.4 ± 0.32.5 ± 0.90.9 ± 0.2
Octreotide>10000.6 ± 0.1190 ± 40>10006.3 ± 1.2
Lanreotide500 ± 1001.1 ± 0.2120 ± 30>10007.1 ± 1.5
Pasireotide1.5 ± 0.31.0 ± 0.20.2 ± 0.05>10000.1 ± 0.02

Data compiled from multiple sources.

The rise of antibiotic resistance is a major global health threat, driving the search for new classes of antimicrobial agents. Antimicrobial peptides (AMPs) are a promising area of research. Tryptophan-rich AMPs are known for their potent activity against a broad spectrum of bacteria. The incorporation of N-methylated and D-amino acids into AMPs can enhance their proteolytic stability and modulate their interaction with bacterial membranes. This compound is an ideal building block for creating novel AMPs with improved therapeutic potential, particularly against challenging pathogens like Pseudomonas aeruginosa.

Quantitative Data: Antimicrobial Activity of Tryptophan-Containing Peptides

The following table presents the Minimum Inhibitory Concentrations (MIC in µM) of various tryptophan-containing antimicrobial peptides against representative Gram-positive and Gram-negative bacteria.

Peptide Sequence E. coli (MIC µM) S. aureus (MIC µM) P. aeruginosa (MIC µM)
Pac-525Ac-KWRRWVRWI-NH2242
dCATH(1–16)(Sequence not provided)214
(RW)3H-Arg-Trp-Arg-Trp-Arg-Trp-NH2>1006.7 ± 2.9>100
RcCO-W(RW)2RcCO-Trp(Arg-Trp)2-NH2>1004.2 ± 1.4>100

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

General workflow for Fmoc solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the N-methyl group, a longer coupling time and a potent coupling reagent like HATU are recommended.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times) and methanol (3 times) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. Note that the Kaiser test will not detect the secondary amine of the newly coupled N-methylated residue.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • 1,2-Ethanedithiol (EDT) (optional, for peptides containing other sensitive residues)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard cocktail for tryptophan-containing peptides is TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Drying: Dry the crude peptide pellet under vacuum.

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water, both containing 0.1% TFA. The purity of the final peptide should be confirmed by analytical RP-HPLC and its identity verified by mass spectrometry.

Signaling Pathways

Peptides containing N-Me-D-Trp, when incorporated into somatostatin analogs, are designed to modulate the signaling of somatostatin receptors (SSTRs). SSTRs are G-protein coupled receptors (GPCRs) that, upon activation by somatostatin or its analogs, initiate a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream effectors such as protein kinase A (PKA), leading to the inhibition of hormone secretion and cell proliferation. Some SSTR subtypes can also couple to other signaling pathways, including the activation of phospholipase C (PLC) and modulation of ion channels.

SSTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST_Analog Somatostatin Analog (with N-Me-D-Trp) SSTR SSTR SST_Analog->SSTR G_Protein Gi/o Protein SSTR->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response

References

Application Notes and Protocols for the Synthesis of Peptide Antibiotics Using Fmoc-N-Me-D-Trp(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antibiotic-resistant bacteria, such as Pseudomonas aeruginosa, necessitates the development of novel antimicrobial agents. Peptide antibiotics offer a promising therapeutic avenue, and their efficacy can be enhanced through the incorporation of unnatural amino acids. N-methylation of amino acids within a peptide sequence is a key modification known to improve metabolic stability against proteases, enhance membrane permeability, and modulate conformation, which can lead to increased biological activity.

Fmoc-N-Me-D-Trp(Boc)-OH is a crucial building block for the synthesis of potent peptide antibiotics. The N-methyl group on the α-amine and the D-configuration of the tryptophan residue contribute to proteolytic resistance, while the Boc-protected indole (B1671886) side chain prevents unwanted side reactions during synthesis. These application notes provide detailed protocols and supporting data for the successful incorporation of this compound into peptide antibiotics using Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Representative Coupling Efficiency for Sterically Hindered Amino Acids

Amino Acid DerivativeCoupling ReagentCoupling Time (min)Coupling Efficiency (%)Reference
Fmoc-N-Me-Ala-OHHATU/DIPEA60>99[1](--INVALID-LINK--)
Fmoc-Aib-OHDIC/Oxyma (Microwave)10>99[1](--INVALID-LINK--)
Boc-Phe-Xaa-Phe-OBzl (Xaa = (NMe)Ala)HBTU (excess)N/AHigh Yield[2](--INVALID-LINK--)
Boc-Phe-Xaa-Phe-OBzl (Xaa = (NMe)Aib)PyBroP (excess)N/AHigh Yield[2](--INVALID-LINK--)

Table 2: Yield and Purity of Tryptophan-Containing Peptides

Peptide SequenceSynthesis MethodCrude Purity (%)Overall Yield (%)Reference
Daptomycin AnalogueFmoc-SPPS>959[1](--INVALID-LINK--)
Trivalent Arg-Trp PeptideSPPS>9547-97 (stepwise)[3](--INVALID-LINK--)
W-BP100Fmoc-SPPS>95N/A[4](--INVALID-LINK--)
Glucagon (with purified Fmoc-amino acids)Fmoc-SPPS68.08N/A(--INVALID-LINK--)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Antibiotic Incorporating this compound

This protocol outlines the manual Fmoc-SPPS for synthesizing a target peptide antibiotic on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or an equivalent coupling reagent (e.g., HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 1-2 hours, followed by washing with DCM and then DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Coupling of this compound (Sterically Hindered Amino Acid):

    • Due to the steric hindrance of the N-methyl group, a more potent coupling reagent and longer reaction time are recommended.

    • Dissolve this compound (3-5 equivalents), HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 4-6 hours at room temperature. Microwave-assisted coupling can significantly reduce the reaction time.[1]

    • Monitor the coupling reaction using a bromophenol blue test, as the Kaiser test is not reliable for N-methylated amino acids.

    • If the coupling is incomplete, a second coupling may be necessary.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle:

    • Repeat steps 2 and 3 (or 4 for N-methylated residues) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection after last amino acid Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End End: Purified Peptide Analysis->End

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Targeting P. aeruginosa Quorum Sensing

Many antimicrobial peptides containing tryptophan residues exert their effect by targeting the quorum-sensing (QS) system of P. aeruginosa. The LasR-mediated pathway is a key regulator of virulence factor production and biofilm formation, making it an attractive target for novel antibiotics.

Quorum_Sensing_Pathway cluster_bacteria Pseudomonas aeruginosa Cell LasI LasI Synthase HSL 3-oxo-C12-HSL (Autoinducer) LasI->HSL synthesizes LasR_inactive Inactive LasR (Monomer) HSL->LasR_inactive binds to LasR_active Active LasR-HSL (Dimer) LasR_inactive->LasR_active dimerization DNA Promoter Region (las/rhl boxes) LasR_active->DNA binds to DNA->LasI positive feedback Virulence Virulence Factor Expression (e.g., proteases, toxins) DNA->Virulence activates Biofilm Biofilm Formation DNA->Biofilm activates Peptide Peptide Antibiotic (with N-Me-D-Trp) Peptide->LasR_inactive inhibits binding Peptide->LasR_active destabilizes dimer

References

Application Notes and Protocols: Fmoc-N-Me-D-Trp(Boc)-OH in the Development of Somatostatin-Dopamine Chimeric Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-dopamine chimeric analogs are a promising class of therapeutic agents for neuroendocrine tumors (NETs) and pituitary adenomas.[1][2] These synthetic molecules are designed to simultaneously target both somatostatin (B550006) receptors (SSTRs) and dopamine (B1211576) D2 receptors (D2R), which are often co-expressed in these tumors.[1][3] The rationale behind this dual-targeting approach is to leverage the synergistic anti-proliferative and anti-secretory effects observed upon the activation of both receptor types.[2][3] The incorporation of non-natural amino acids, such as N-methylated D-tryptophan, can enhance the metabolic stability and receptor binding affinity of these peptide-based drugs. This document provides detailed application notes and protocols for the use of Fmoc-N-Me-D-Trp(Boc)-OH, a key building block, in the solid-phase synthesis of these chimeric analogs, along with methodologies for their in vitro characterization.

Data Presentation: Pharmacological Properties of Somatostatin-Dopamine Chimeric Analogs

The following tables summarize the binding affinities and anti-proliferative effects of representative somatostatin-dopamine chimeric analogs from published studies.

Table 1: Receptor Binding Affinities (IC50/Ki in nM) of Somatostatin-Dopamine Chimeric Analogs [1]

CompoundSSTR1SSTR2SSTR3SSTR4SSTR5D2R
BIM-23A760 >10000.5 ± 0.1150 ± 25>10008.0 ± 1.515 ± 3
BIM-23A761 >10001.2 ± 0.2200 ± 30>100012.0 ± 2.08.0 ± 1.0
TBR-065 NDAgonistNDNDPartial AgonistAgonist

ND: Not Determined

Table 2: Anti-proliferative Effects of Somatostatin-Dopamine Chimeric Analogs [4]

Cell LineCompoundHalf-maximal Inhibitory Concentration (IC50)
NCI-H720 (Atypical BP-NET) BIM-23A7614.2 nM
NCI-H727 (Typical BP-NET) BIM-23A7615.5 nM
KRJ-I (GI-NET) BIM-23A761No response

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Somatostatin-Dopamine Chimeric Analog

This protocol describes the manual synthesis of a representative chimeric analog using Fmoc/tBu chemistry. The incorporation of this compound is highlighted.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • HPLC grade water and acetonitrile

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Monitor coupling completion using the Kaiser test.

  • Incorporation of this compound:

    • Follow the standard coupling protocol (step 3). Due to the steric hindrance of the N-methyl group, extend the coupling time to 4-6 hours or consider using a more potent coupling reagent like HATU/DIPEA if standard coupling is inefficient.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (94:1:2.5:2.5 v/v/v/w) for 3 hours at room temperature. The Boc group on the tryptophan indole (B1671886) is removed during this step.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of the synthesized chimeric analog for SSTR2 and D2R.

Materials:

  • Cell membranes prepared from cells stably expressing human SSTR2 or D2R (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin-14 for SSTR2 and [³H]-Spiperone for D2R.

  • Unlabeled chimeric analog and reference compounds (e.g., somatostatin, dopamine).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well filter plates (GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: Perform the assay in triplicate in a 96-well filter plate.

  • Total Binding: Add binding buffer, a fixed concentration of radioligand (at its Kd value), and cell membranes.

  • Non-specific Binding: Add binding buffer, radioligand, a high concentration of unlabeled reference ligand (e.g., 1 µM somatostatin or dopamine), and cell membranes.

  • Competitive Binding: Add binding buffer, radioligand, increasing concentrations of the synthesized chimeric analog, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol describes the use of an MTT assay to evaluate the anti-proliferative effects of the chimeric analog on neuroendocrine tumor cells.[5][6][7]

Materials:

  • Neuroendocrine tumor cell line (e.g., NCI-H727, BON-1).

  • Complete cell culture medium.

  • Synthesized chimeric analog.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the chimeric analog. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and plot cell viability against the logarithm of the analog concentration to determine the IC50 value.

Protocol 4: Hormone Secretion Assay (Example: Growth Hormone)

This protocol outlines an ELISA-based method to measure the inhibition of growth hormone (GH) secretion from primary pituitary adenoma cells.[8]

Materials:

  • Primary cultures of human GH-secreting pituitary adenoma cells.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Synthesized chimeric analog.

  • Human GH ELISA kit.

  • Microplate reader.

Procedure:

  • Cell Culture: Culture the primary pituitary adenoma cells in multi-well plates until they are ready for the experiment.

  • Treatment: Wash the cells and replace the medium with serum-free medium containing various concentrations of the chimeric analog. Include an untreated control.

  • Incubation: Incubate the cells for a specified time (e.g., 4-24 hours).

  • Supernatant Collection: Collect the culture supernatant from each well.

  • ELISA: Quantify the concentration of GH in the supernatants using a commercial human GH ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the GH concentration to the number of cells or total protein content in each well. Express the results as a percentage of the GH secretion from control cells and determine the IC50 for the inhibition of hormone secretion.

Mandatory Visualizations

Signaling_Pathway cluster_SSTR Somatostatin Receptor Signaling cluster_D2R Dopamine Receptor Signaling cluster_Chimera Synergistic Signaling of Chimeric Analog SSTR SSTR2/5 G_alpha_i_S Gαi SSTR->G_alpha_i_S Analog Binding Heterodimer SSTR2/5-D2R Heterodimer SSTR->Heterodimer AC_S Adenylyl Cyclase G_alpha_i_S->AC_S Inhibition SHP1 SHP-1 G_alpha_i_S->SHP1 Activation cAMP_S ↓ cAMP AC_S->cAMP_S PKA_S ↓ PKA cAMP_S->PKA_S CREB_S ↓ CREB Phosphorylation PKA_S->CREB_S Transcription_S ↓ Gene Transcription (e.g., Hormones) CREB_S->Transcription_S MAPK_S ↓ MAPK (ERK1/2) SHP1->MAPK_S Dephosphorylation Proliferation_S ↓ Cell Proliferation MAPK_S->Proliferation_S D2R D2R G_alpha_i_D Gαi D2R->G_alpha_i_D Analog Binding Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruitment D2R->Heterodimer AC_D Adenylyl Cyclase G_alpha_i_D->AC_D Inhibition cAMP_D ↓ cAMP AC_D->cAMP_D PKA_D ↓ PKA cAMP_D->PKA_D Transcription_D ↓ Gene Transcription (e.g., Prolactin) PKA_D->Transcription_D MAPK_D ↓ MAPK (ERK1/2) Beta_Arrestin->MAPK_D Modulation Proliferation_D ↓ Cell Proliferation MAPK_D->Proliferation_D Enhanced_Signaling Enhanced Gαi Signaling & Novel Conformational States Heterodimer->Enhanced_Signaling Chimeric Analog Binding Potentiated_Effects Potentiated Anti-proliferative & Anti-secretory Effects Enhanced_Signaling->Potentiated_Effects

Caption: Signaling pathways of SSTR, D2R, and their synergistic action.

Experimental_Workflow cluster_Synthesis Peptide Synthesis & Purification cluster_Evaluation In Vitro Biological Evaluation Resin Fmoc-Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry) - Fmoc Deprotection (Piperidine) - Amino Acid Coupling (DIC/HOBt) - Incorporation of this compound Resin->SPPS Cleavage Cleavage from Resin & Side-chain Deprotection (TFA/TIS/H2O/DTT) SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Binding Receptor Binding Assay (SSTR2 & D2R) Characterization->Binding Proliferation Cell Proliferation Assay (MTT) Characterization->Proliferation Secretion Hormone Secretion Assay (ELISA) Characterization->Secretion

Caption: Workflow for synthesis and evaluation of chimeric analogs.

Logical_Relationship Fmoc_AA This compound SPPS Solid-Phase Peptide Synthesis Fmoc_AA->SPPS Key Building Block Chimera Somatostatin-Dopamine Chimeric Analog SPPS->Chimera Yields Dual_Targeting Dual Receptor Targeting Chimera->Dual_Targeting Achieves Receptors SSTR & D2R Co-expression in Tumors Receptors->Dual_Targeting Enables Therapeutic_Effect Enhanced Anti-Tumor & Anti-Secretory Effects Dual_Targeting->Therapeutic_Effect Leads to

Caption: Rationale for using this compound in chimeric analog development.

References

Deprotection Strategies for Fmoc and Boc Groups in Peptides Containing N-Methyl-D-Tryptophan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups in peptides containing the sterically hindered and electronically modified amino acid, N-methyl-D-tryptophan (N-Me-D-Trp). The strategic removal of these protecting groups is critical for the efficient synthesis of pure N-methylated peptides, which are of significant interest in drug discovery due to their enhanced metabolic stability and unique conformational properties.

Application Notes

The incorporation of N-methylated amino acids, such as N-Me-D-Trp, into peptide sequences can significantly enhance their therapeutic potential. However, the presence of the N-methyl group introduces steric hindrance that can impede both the coupling and deprotection steps during solid-phase peptide synthesis (SPPS). Furthermore, the indole (B1671886) side chain of tryptophan is susceptible to modification under acidic conditions commonly used for Boc deprotection and final cleavage from the resin. The N-methylation of the indole nitrogen can further influence its reactivity. Therefore, carefully optimized deprotection protocols are essential to achieve high yields and purity.

Fmoc Deprotection:

The base-labile Fmoc group is typically removed using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). For sterically hindered residues like N-Me-D-Trp, standard deprotection times may be insufficient, leading to incomplete removal and subsequent deletion sequences. To overcome this, stronger base systems or longer reaction times may be necessary. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can accelerate Fmoc removal. However, stronger basic conditions can increase the risk of side reactions such as aspartimide formation if an aspartic acid residue is present in the sequence.

Boc Deprotection:

The acid-labile Boc group is removed using a strong acid, most commonly trifluoroacetic acid (TFA). The primary challenge during Boc deprotection of N-Me-D-Trp-containing peptides is the prevention of side reactions on the electron-rich indole ring. The tert-butyl cation generated during Boc cleavage is a potent electrophile that can alkylate the indole nucleus. The N-methylation of the tryptophan may further activate the indole ring towards such electrophilic attack. To mitigate these side reactions, the use of scavengers in the deprotection cocktail is crucial. Scavengers are nucleophilic species that trap reactive carbocations before they can modify the peptide.

To prevent modification of the tryptophan side chain during synthesis and cleavage, the use of an orthogonal protecting group on the indole nitrogen, such as an additional Boc group (yielding Fmoc-N-Me-D-Trp(Boc)-OH), is highly recommended. This strategy effectively shields the indole from electrophilic attack during the repetitive acid treatments of Boc-SPPS and the final TFA cleavage.[1]

Data Presentation

Due to the limited availability of specific quantitative data for the deprotection of N-Me-D-Trp, the following tables provide representative data for the deprotection of Fmoc and Boc groups in peptides containing tryptophan and other N-methylated amino acids. These values can serve as a benchmark for optimizing the synthesis of N-Me-D-Trp-containing peptides.

Table 1: Comparison of Fmoc Deprotection Reagents

Deprotection ReagentTypical ConcentrationDeprotection Time (min)Typical Purity (%)Potential Side Reactions
Piperidine20% in DMF2 x 10>95Incomplete deprotection for hindered residues, Diketopiperazine formation.
Piperidine/DBU2% DBU, 18% Piperidine in DMF2 x 5>97Aspartimide formation, Racemization.[2]
Piperazine/DBU5% Piperazine, 2% DBU in NMP2 x 7>98Minimized diketopiperazine formation.[2]

Table 2: Comparison of Boc Deprotection (Final Cleavage) Cocktails for Tryptophan-Containing Peptides

Cleavage Cocktail (TFA/Scavengers)Scavenger FunctionTypical Cleavage Time (h)Expected Purity (%)Notes
95% TFA, 2.5% TIS, 2.5% H₂OTIS reduces trityl cations and scavenges other carbocations.[3]2-3>90A standard, low-odor cocktail suitable for many sequences.
94% TFA, 2.5% H₂O, 2.5% EDT, 1% TISEDT is a soft nucleophile, effective for scavenging a variety of cations.[4]2-3>95EDT has a strong odor.
88% TFA, 5% Phenol, 5% H₂O, 2% TISPhenol acts as a scavenger for various reactive species.2-4>92Phenol can be difficult to remove during workup.
90% TFA, 5% DMS, 3% TIS, 2% AnisoleDMS and Anisole are effective scavengers for protecting methionine and tryptophan.2-3>95DMS has a strong odor.

Experimental Protocols

Protocol for Fmoc Deprotection of N-Me-D-Trp on Solid Support

This protocol describes the removal of the N-terminal Fmoc group from a peptide containing N-Me-D-Trp during solid-phase peptide synthesis.

Materials:

  • Peptide-resin with N-terminal Fmoc-N-Me-D-Trp

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional, for difficult sequences)

  • Deprotection Solution A: 20% (v/v) piperidine in DMF

  • Deprotection Solution B (for difficult sequences): 2% (v/v) DBU and 18% (v/v) piperidine in DMF

  • Washing Solvent: DMF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).

  • First Deprotection: Add the chosen deprotection solution (A or B) to the resin (10 mL/g of resin). Agitate the mixture for 5-10 minutes at room temperature under an inert atmosphere.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution to the resin. Agitate for 10-20 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL/g of resin) to remove all traces of piperidine/DBU and the dibenzofulvene adduct.

  • Confirmation of Deprotection (Optional): A small sample of the resin can be taken for a Kaiser test (ninhydrin test) to confirm the presence of a free secondary amine. Note that the Kaiser test gives a weak positive (brick-red) for N-methylated amines.

Protocol for Boc Deprotection and Cleavage of N-Me-D-Trp Containing Peptides from Resin

This protocol describes the final cleavage of the peptide from the solid support and the simultaneous removal of the Boc group and other acid-labile side-chain protecting groups.

Materials:

  • Dry peptide-resin containing the N-Me-D-Trp residue

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Cleavage Cocktail (prepare fresh): 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Addition of Cleavage Cocktail: Add the freshly prepared cleavage cocktail to the resin (10-20 mL/g of resin) under an inert atmosphere.

  • Cleavage Reaction: Gently agitate the suspension at room temperature for 2-3 hours.

  • Resin Filtration: Filter the resin from the cleavage mixture into a clean collection tube.

  • Resin Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Collect the precipitated peptide by centrifugation or filtration.

  • Washing: Wash the peptide pellet with cold diethyl ether (3 times) to remove scavengers and other small molecules.

  • Drying: Dry the crude peptide under vacuum.

  • Analysis: Analyze the crude peptide using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine its purity and confirm its identity.

Mandatory Visualization

Deprotection_Workflow Protected_Peptide Protected Peptide on Resin Deprotection_Step Deprotection Reagent (e.g., Piperidine or TFA) Protected_Peptide->Deprotection_Step Fmoc or Boc Removal Washing_1 Washing Deprotection_Step->Washing_1 Cleavage_Step Cleavage Cocktail (TFA + Scavengers) Washing_1->Cleavage_Step Final Cleavage (for Boc) Precipitation Precipitation (Cold Ether) Cleavage_Step->Precipitation Purification Purification (HPLC) Precipitation->Purification Deprotected_Peptide Deprotected Peptide Purification->Deprotected_Peptide

Caption: General workflow for peptide deprotection and cleavage.

Deprotection_Mechanisms cluster_Fmoc Fmoc Deprotection cluster_Boc Boc Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene β-elimination Free_Amine_Fmoc H₂N-Peptide Intermediate->Free_Amine_Fmoc Dibenzofulvene->Piperidine Adduct Formation Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H⁺ TFA TFA (H⁺) Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Free_Amine_Boc H₃N⁺-Peptide Protonated_Boc->Free_Amine_Boc Scavenger Scavenger Carbocation->Scavenger Trapping

Caption: Mechanisms of Fmoc and Boc deprotection.

References

Application Notes and Protocols: The Role of Fmoc-N-Me-D-Trp(Boc)-OH in Enhancing Peptide Stability and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low bioavailability.[1] A primary challenge is their rapid degradation by proteases in the gastrointestinal tract and bloodstream.[2] To overcome these limitations, strategic chemical modifications are employed. The specialized amino acid derivative, Fmoc-N-Me-D-Trp(Boc)-OH , serves as a powerful building block in solid-phase peptide synthesis (SPPS) to confer enhanced stability and bioavailability to novel peptide drugs.

This document details the mechanisms by which the core features of this compound—N-α-methylation and a D-configuration—improve peptide pharmacokinetics. It provides quantitative data, detailed experimental protocols for stability and bioavailability assessment, and visual workflows to guide researchers in applying these principles.

Application Note 1: Enhancing Peptide Proteolytic Stability

The incorporation of this compound into a peptide sequence introduces two key modifications at a specific position: N-methylation of the peptide backbone and the use of a D-enantiomer of tryptophan. These modifications work synergistically to protect the peptide from enzymatic degradation.

Mechanism of Action
  • N-Methylation : The substitution of the amide proton with a methyl group on the peptide backbone provides significant resistance to proteases.[3][4] This is achieved through two primary effects:

    • Disruption of Enzyme Recognition : Proteases often recognize and bind to the peptide backbone via hydrogen bonding.[1] The N-methyl group removes the amide proton, preventing the formation of these crucial hydrogen bonds between the peptide and the protease's active site.[1][5]

    • Steric Hindrance : The methyl group sterically blocks the approach of the protease to the scissile amide bond, further inhibiting cleavage.[1]

  • D-Amino Acid Incorporation : Naturally occurring proteases are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids.[6] The incorporation of a D-amino acid, such as D-Tryptophan, renders the adjacent peptide bonds resistant to cleavage by these enzymes.[6][7] Peptides containing D-amino acids have demonstrated significantly longer half-lives and greater resistance to degradation in serum and by specific enzymes like trypsin.[8][9]

The combination of these two features at a single residue provides a robust defense against a wide range of peptidases, significantly extending the in-vivo half-life of the therapeutic peptide.[10][6]

G cluster_0 Unmodified Peptide Chain cluster_1 Peptide Modified with N-Me-D-Trp Peptide L-Amino Acid Peptide Protease Protease Enzyme Peptide->Protease H-Bonding Substrate Recognition Cleavage Proteolytic Cleavage (Degradation) Protease->Cleavage Catalyzes N_Me N-Methylation Block Cleavage Blocked N_Me->Block Steric Hindrance & Disrupted H-Bonding D_AA D-Amino Acid D_AA->Block Loss of Protease Stereospecificity Block->Protease Inhibits

Caption: Mechanism of enhanced proteolytic resistance.
Data on Enhanced Stability

The following tables summarize quantitative data from studies comparing modified and unmodified peptides, illustrating the significant increase in stability.

Table 1: Effect of N-Methylation on Peptide Half-Life in Human Serum

Peptide Sequence Modification Half-Life (t½) Fold Increase
Peptide A Unmodified 15 minutes[1] -
Peptide A N-methylated at P1 120 minutes[1] 8x
DKLYWWEFL Unmodified ~1 minute (Trypsin)[11] -
DKLY(N-Me)WWEFL N-Me-K >1000 minutes (Trypsin)[11] >1000x
Somatostatin Analog Unmodified 15.5 minutes[12] -
Somatostatin Analog Multiple N-methylations 74 minutes[12] ~5x

Data are illustrative and depend on the specific peptide sequence and position of N-methylation.[1]

Table 2: Effect of D-Amino Acid Incorporation on Peptide Stability

Peptide Sequence Modification Stability Metric
L-GLP1 All L-amino acids Total loss in <1 hour (Proteinase K)[13]
D-GLP1 All D-amino acids ~80% remaining after 6 hours (Proteinase K)[13]
TPTPTGTQ-tpt C-terminal D-amino acids Completely stable in 50% human serum[9]
KKVVFKVKFKK L-enantiomer Degrades in serum

| KKVVFKVKFKK | D-enantiomer | Greatly improved stability in serum[7] |

Application Note 2: Improving Peptide Bioavailability

Enhanced bioavailability is a direct and indirect consequence of the structural modifications introduced by this compound. Bioavailability is influenced by resistance to degradation, membrane permeability, and receptor affinity.[14]

Mechanisms for Enhanced Bioavailability
  • Increased Half-Life : By resisting proteolytic degradation, the peptide remains in systemic circulation for a longer period, increasing the probability of it reaching its target tissue or receptor.[10] This is the most direct contribution of enhanced stability to bioavailability.

  • Improved Membrane Permeability : N-methylation increases the lipophilicity of the peptide backbone by replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group.[4][5] This modification can reduce the energy penalty for the peptide to cross the lipid bilayer of cell membranes, potentially improving passive diffusion and cellular uptake.[10][5] This is a critical factor for improving the oral bioavailability of peptide drugs.[5][15]

  • Favorable Conformation : The restricted rotation around the N-Cα bond caused by the N-methyl group, along with the conformational preferences of a D-amino acid, reduces the flexibility of the peptide backbone.[5][6] This conformational constraint can "lock" the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[5]

G cluster_0 Primary Effects cluster_1 Pharmacokinetic Consequences Start Incorporate This compound Stab Increased Proteolytic Stability Start->Stab Conf Reduced Conformational Flexibility Start->Conf Lipo Increased Lipophilicity Start->Lipo Half Longer In-Vivo Half-Life Stab->Half Bind Enhanced Receptor Binding & Selectivity Conf->Bind Perm Improved Membrane Permeability Lipo->Perm Result Enhanced Bioavailability Half->Result Perm->Result Bind->Result

Caption: Logical workflow from modification to bioavailability.

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Human Serum

This protocol details a standard method to assess the stability of a modified peptide in human serum using RP-HPLC.[16]

1. Materials and Reagents

  • Test Peptide (lyophilized, purity >95%)

  • Human Serum (pooled, commercial source)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-bind microcentrifuge tubes

  • Incubator or water bath (37°C)

  • RP-HPLC system with a C18 column

2. Preparation of Solutions

  • Peptide Stock Solution (1 mg/mL): Dissolve the test peptide in DMSO.

  • Working Serum Aliquots: Thaw human serum at 37°C. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and store in single-use aliquots at -80°C.[16]

  • Precipitating Solution: Prepare a solution of 1% (v/v) TFA in ACN.

  • HPLC Mobile Phase A: 0.1% (v/v) TFA in water.

  • HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN.

3. Serum Stability Assay Procedure

  • Pre-warm a working serum aliquot to 37°C.

  • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is <1% to avoid affecting enzyme activity.[16]

  • Immediately withdraw the first sample (T=0). Add 200 µL of the Precipitating Solution to 100 µL of the serum-peptide mixture.

  • Incubate the remaining mixture at 37°C.

  • Withdraw subsequent samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

  • For each sample, immediately precipitate the proteins as described in step 3.

  • Vortex each precipitated sample vigorously for 30 seconds.[16]

  • Incubate samples on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins.[16]

4. Sample Analysis by RP-HPLC

  • Carefully transfer the supernatant from each sample to an HPLC vial.

  • Inject a defined volume (e.g., 20 µL) onto the RP-HPLC system.

  • Elute the peptide using a suitable gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the peptide elution by UV absorbance at 220 nm or 280 nm.

  • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample by integrating the peak area. The half-life (t½) is the time at which 50% of the initial peptide has been degraded.

G cluster_0 Sample Preparation & Incubation cluster_1 Time-Point Sampling & Quenching cluster_2 Analysis A Prepare 1 mg/mL Peptide Stock in DMSO B Spike Peptide into Pre-warmed Human Serum A->B C Incubate Mixture at 37°C B->C D Withdraw Aliquots at Time Points (0, 0.5, 1, 2h...) C->D E Quench with 1% TFA in Acetonitrile D->E F Vortex, Incubate on Ice, then Centrifuge E->F G Collect Supernatant F->G H Analyze by RP-HPLC G->H I Calculate % Intact Peptide and Half-Life (t½) H->I

Caption: Workflow for the in vitro serum stability assay.
Protocol 2: General Protocol for In Vivo Peptide Administration for Bioavailability Studies

This protocol outlines a general method for subcutaneous peptide administration in rodents, a common first step in preclinical bioavailability and pharmacokinetic (PK) studies.[17]

1. Materials

  • Test Peptide

  • Sterile, pyrogen-free vehicle (e.g., 0.9% saline or phosphate-buffered saline)

  • Sterile syringes (0.5-1 mL) and needles (25-27 G)

  • 70% ethanol (B145695) wipes

  • Rodent restrainer

2. Peptide Formulation

  • Calculate the required amount of peptide based on the desired dose (e.g., mg/kg) and the average weight of the animals.

  • Aseptically dissolve the peptide in the sterile vehicle to the target concentration. Gentle mixing is recommended to avoid aggregation.[17]

  • Ensure the final formulation is isotonic and at a physiologically compatible pH.

  • Draw the calculated volume into the syringe and remove air bubbles.

3. Subcutaneous (SC) Injection Procedure (Mouse Model)

  • Gently grasp the loose skin over the scruff of the animal's neck to form a "tent".[17]

  • Wipe the injection site with a 70% alcohol wipe.

  • Insert the needle at the base of the tented skin, parallel to the animal's back.

  • Slowly inject the peptide solution. A small bleb will form under the skin.[17]

  • Withdraw the needle and return the animal to its cage.

4. Post-Administration and Sample Collection

  • Monitor the animal for any adverse reactions.

  • At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes post-injection), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Process blood to isolate plasma (e.g., centrifugation with an anticoagulant).

  • Store plasma samples at -80°C until analysis.

  • Quantify peptide concentration in plasma using a validated analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS), to determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½).

G A Peptide Formulation (Dissolve in Sterile Vehicle) B Animal Restraint & Site Preparation A->B C Administer Peptide (e.g., Subcutaneous Injection) B->C D Collect Blood Samples at Pre-defined Time Points C->D E Process Blood to Isolate Plasma D->E F Store Plasma at -80°C E->F G Quantify Peptide by LC-MS/MS F->G H Determine Pharmacokinetic Profile (AUC, t½, etc.) G->H

Caption: General workflow for an in vivo bioavailability study.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of peptide therapeutics. Its inherent N-methyl and D-amino acid features directly address the critical challenges of proteolytic instability and poor bioavailability. By providing steric hindrance, disrupting enzyme recognition, and locking in favorable conformations, this single reagent can significantly improve the pharmacokinetic and pharmacodynamic profiles of peptide drug candidates, accelerating their path through development. The protocols provided herein offer standardized methods for quantifying these improvements and validating the efficacy of this design strategy.

References

Troubleshooting & Optimization

Preventing side reactions of the tryptophan indole group during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the tryptophan (Trp) indole (B1671886) side chain during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the tryptophan indole group during peptide synthesis?

A1: The indole nucleus of tryptophan is highly susceptible to modification under the acidic conditions typically used in SPPS. The most common side reactions include:

  • Alkylation: The nucleophilic indole ring can be alkylated by carbocations generated during the cleavage of protecting groups, particularly from arginine (Arg) side chains (e.g., Pmc or Pbf) or from the resin linker itself.[1][2][3] This is a major concern during the final trifluoroacetic acid (TFA) cleavage step.[1]

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen in acidic media, reagents used for iodination, or other oxidative species present during synthesis and cleavage.[4][5][6][7]

  • Acid-Catalyzed Degradation: Strong acids like TFA can lead to the degradation of the tryptophan residue, especially during prolonged exposure.[8]

Q2: Why is it important to protect the tryptophan indole side chain?

A2: Protecting the indole nitrogen (N-in) is crucial to prevent the aforementioned side reactions, primarily alkylation and oxidation.[1][4] An ideal protecting group should be stable throughout the synthesis, prevent unwanted modifications, and be cleanly removable under conditions that do not harm the final peptide.[1] The use of a protecting group, such as the tert-Butyloxycarbonyl (Boc) group, significantly improves the yield and purity of the final peptide product.[9][10]

Q3: What is the most recommended protecting group for the tryptophan indole group in Fmoc-based SPPS?

A3: For Fmoc-based SPPS, the most widely used and highly recommended protecting group for the tryptophan indole nitrogen is the tert-Butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH).[1][9][10][11] The Boc group effectively prevents the alkylation of the indole ring by carbocations generated during the final TFA cleavage.[1] Upon treatment with TFA, the Boc group is cleaved, forming a transient carbamic acid intermediate that continues to shield the indole from electrophilic attack before decarboxylating to the unprotected tryptophan.[1][12]

Q4: Can I synthesize a tryptophan-containing peptide without protecting the indole side chain?

A4: While it is possible to synthesize tryptophan-containing peptides without indole protection in both Boc and Fmoc chemistry, it is not generally recommended due to the high risk of side reactions like oxidation and modification by cationic species during cleavage.[12] If the indole is left unprotected, the use of scavengers during cleavage is essential to minimize these side reactions, though their effectiveness may be limited.[13][14]

Troubleshooting Guides

Issue 1: My peptide shows unexpected peaks in the HPLC/LC-MS analysis after cleavage, suggesting side product formation.

  • Possible Cause: Alkylation of the tryptophan indole ring. This is particularly common in peptides containing arginine residues protected with Pmc or Pbf groups.[1][12][13][14] The carbocations released from these protecting groups during TFA cleavage can react with the nucleophilic indole ring of tryptophan.[1] Another potential source of alkylation is the resin linker itself.[2][3]

  • Solution:

    • Use N-in-Boc protected tryptophan (Fmoc-Trp(Boc)-OH): This is the most effective way to prevent indole alkylation.[1][10][11][12]

    • Optimize your scavenger cocktail: If you are not using a protected tryptophan, a robust scavenger cocktail is critical. For tryptophan-containing peptides, common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.[15] A widely used cocktail is "Reagent K," which contains TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[13][15]

    • Choose the appropriate arginine protecting group: The Pbf group is generally less prone to causing tryptophan alkylation compared to the Pmc group.[4][12][16] The combination of Arg(Pbf) and Trp(Boc) results in very low levels of tryptophan alkylation.[1][4]

Issue 2: The yield of my tryptophan-containing peptide is significantly lower than expected.

  • Possible Cause: Degradation or modification of the tryptophan residue during synthesis or cleavage. This can be due to oxidation or acid-catalyzed side reactions.[6][8] C-terminal tryptophan-containing peptides are also known to sometimes reattach to the resin during cleavage, leading to lower yields.[17]

  • Solution:

    • Protect the indole side chain: Using Fmoc-Trp(Boc)-OH can prevent many of the side reactions that lead to yield loss.[9]

    • Minimize cleavage time: Reduce the exposure of the peptide to the strong acid cleavage cocktail to the minimum time required for complete deprotection and cleavage.[17]

    • Use fresh, high-quality reagents: Ensure that your TFA and scavengers are of high quality and freshly prepared, as poor quality reagents can contribute to side reactions.[17]

    • Work in an inert atmosphere: For peptides particularly sensitive to oxidation, performing the cleavage under a nitrogen or argon atmosphere can be beneficial.[17]

Data Presentation

Table 1: Comparison of Arginine Protecting Groups on Tryptophan Alkylation

Arginine Protecting GroupTryptophan ProtectionCleavage ConditionsYield of Desired PeptideNotes
Arg(Pmc)Unprotected3-hour TFA treatment46%Significant tryptophan alkylation observed.[12]
Arg(Pbf)Unprotected3-hour TFA treatment69%The Pbf group leads to less tryptophan alkylation than the Pmc group.[12]
Arg(Pbf)N-in-BocTFA treatmentVery highExtremely low levels of tryptophan alkylation are observed, even without scavengers.[4]

Experimental Protocols

Protocol 1: General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Tryptophan-Containing Peptide using Fmoc Chemistry

This protocol outlines the key steps for synthesizing a peptide containing tryptophan, with a focus on preventing side reactions.

  • Resin Preparation: Start with a suitable resin for your peptide (e.g., Wang resin for C-terminal acids). Swell the resin in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal amino acid to the resin. If the C-terminal residue is not tryptophan, follow standard coupling protocols.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with a solution of 20% piperidine (B6355638) in DMF for a specified time (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-piperidine adduct.

  • Coupling of Subsequent Amino Acids:

    • For non-tryptophan residues, use a standard coupling protocol (e.g., using HBTU/HOBt or DIC/HOBt as coupling reagents).

    • For coupling tryptophan, use Fmoc-Trp(Boc)-OH . Dissolve the protected amino acid and coupling reagents in DMF and add to the resin. Allow the reaction to proceed for the recommended time.

  • Repeat Deprotection, Washing, and Coupling Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 3.

  • Final Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a fresh cleavage cocktail. For peptides containing Arg(Pbf) and Trp(Boc), a common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[15]

    • Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed at room temperature for 1-2 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Use Fmoc-Trp(Boc)-OH) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid final_wash Final Wash (DMF, DCM) final_deprotection->final_wash cleavage Cleavage from Resin (TFA/Scavengers) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure Peptide purification->end

Caption: Experimental workflow for SPPS of Trp-containing peptides.

side_reaction_prevention cluster_problem Problem: Tryptophan Side Reactions cluster_solutions Prevention Strategies cluster_outcome Desired Outcome side_reactions Tryptophan Side Reactions (Alkylation, Oxidation) protecting_group Use N-in-Boc Protecting Group (Fmoc-Trp(Boc)-OH) side_reactions->protecting_group prevents scavengers Use Effective Scavengers (e.g., TIS, Thioanisole) side_reactions->scavengers minimizes arginine_choice Choose Appropriate Arg Protecting Group (Pbf > Pmc) side_reactions->arginine_choice reduces risk outcome High Yield of Pure Peptide protecting_group->outcome scavengers->outcome arginine_choice->outcome

References

Technical Support Center: Minimizing Racemization of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or eliminate racemization during the coupling of N-methylated amino acids, ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated amino acids prone to racemization during peptide coupling?

A1: Unlike their non-methylated counterparts, N-acyl N-methylamino acids cannot form oxazolone (B7731731) intermediates, which is a primary pathway for racemization. However, they are still susceptible to racemization through the formation of an oxazolium-5-oxide intermediate, especially in the presence of polar solvents and salts.[1] The N-methyl group also increases steric hindrance, which can necessitate more forceful coupling conditions that may promote racemization.[2][3]

Q2: Which factors have the most significant impact on the racemization of N-methylated amino acids?

A2: The key factors influencing racemization are the choice of coupling reagent, the type and amount of base used, the polarity of the solvent, the reaction temperature, and the duration of the activation step.[4][5]

Q3: Are there specific coupling reagents that are recommended for N-methylated amino acids to minimize racemization?

A3: Yes, certain coupling reagents are known to be more effective. Phosphonium and aminium/uronium salts, such as HATU, PyAOP, and PyBrOP, are often recommended for coupling sterically hindered N-methylated amino acids.[2][6][7] HATU, in particular, is favored for its rapid activation and ability to reduce racemization.[8][9]

Q4: How does the choice of base affect racemization?

A4: The base plays a crucial role in the racemization process. Stronger and less sterically hindered bases like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization.[5] Using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, is generally recommended to minimize this side reaction.[4][5]

Q5: What is the effect of the solvent on racemization?

A5: Polar solvents tend to promote racemization of N-methylated amino acids.[1] While common solvents like DMF and NMP are often used for their excellent solvating properties, considering less polar alternatives for particularly problematic couplings can be beneficial.[10][11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: High levels of racemization detected in the final peptide.
Potential Cause Recommended Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization with N-methylated amino acids, such as HATU, PyAOP, or PyBrOP.[2][6][7] These reagents facilitate faster coupling, reducing the time the activated amino acid is susceptible to racemization.
Strong or Sterically Unhindered Base Replace strong bases like DIPEA or TEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4][5]
Prolonged Activation Time Minimize the pre-activation time of the N-methylated amino acid before adding it to the coupling reaction. Ideally, perform the activation in situ.[4]
High Reaction Temperature Conduct the coupling reaction at a lower temperature, such as 0 °C, to reduce the rate of racemization.[4] For microwave-assisted synthesis, lowering the temperature can also limit racemization.[12][13]
Polar Solvent If feasible, experiment with less polar solvents to decrease the rate of racemization.[1][10]
Issue 2: Low coupling efficiency when using N-methylated amino acids.
Potential Cause Recommended Solution
Steric Hindrance The N-methyl group increases steric hindrance, which can slow down the coupling reaction.[2][3] Use a more powerful coupling reagent like HATU or HCTU to overcome this.[4] A double coupling protocol may also be necessary.
Peptide Aggregation Aggregation of the growing peptide chain on the solid support can hinder the coupling reaction.[14] Consider switching to a solvent that disrupts hydrogen bonding, such as NMP, or adding DMSO.[14] Sonication can also help break up aggregates.[14]
Incomplete Deprotection Ensure the previous deprotection step was complete before proceeding with the coupling of the N-methylated amino acid.

Quantitative Data Summary

The choice of coupling method and conditions significantly impacts the degree of racemization. The following tables provide a summary of quantitative data from studies on this topic.

Table 1: Effect of Coupling Method on Racemization of Z-Ala-MeLeu with Gly-OBzl in the Presence of Triethylamine Salt

Coupling Method% Racemization (D-Isomer)
Mixed Anhydride (isobutyl chloroformate)39%
DCCI26%
EEDQ2.8%
HONSu ester0%
Data adapted from a study on model peptides. The presence of triethylamine salts was found to significantly promote racemization.[1]

Table 2: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentGeneral Performance with N-Methylated Residues
HATU Highly effective, rapid coupling with reduced racemization.[8][9]
HBTU Less effective than HATU, can lead to slower reactions and more side products.[9]
PyBrOP Very reactive, useful for difficult couplings involving N-methylated amino acids.[7]
PyAOP Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6]
DCCI/HONSu Can provide stereochemically pure products, especially in the absence of salts.[1]

Experimental Protocols

Protocol: Minimized Racemization Coupling of an Fmoc-N-Methylated Amino Acid using HATU

This protocol outlines a general procedure for the manual solid-phase peptide synthesis (SPPS) of a peptide containing an N-methylated amino acid, with a focus on minimizing racemization.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-N-methylated amino acid

  • Coupling Reagent: HATU

  • Base: 2,4,6-Collidine or N-methylmorpholine (NMM)

  • Deprotection Reagent: 20% piperidine (B6355638) in DMF

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh deprotection solution for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation and Coupling (for the N-methylated residue):

    • In a separate reaction vessel, dissolve 3 equivalents of the Fmoc-N-methylated amino acid in DMF.

    • Add 2.9 equivalents of HATU to the amino acid solution.

    • Add 6 equivalents of 2,4,6-collidine or NMM.

    • Allow the mixture to pre-activate for no more than 2-3 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

  • Coupling Reaction:

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time may be required.[15]

    • Monitor the coupling completion using a bromophenol blue test, as the standard ninhydrin (B49086) test is not effective for secondary amines.[2]

  • Washing:

    • Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Mandatory Visualizations

G Troubleshooting Racemization of N-Methylated Amino Acids start High Racemization Detected reagent Review Coupling Reagent start->reagent base Examine Base start->base conditions Assess Reaction Conditions start->conditions reagent_sol Switch to HATU, PyAOP, or PyBrOP reagent->reagent_sol Using carbodiimide? base_sol Use Collidine or NMM base->base_sol Using DIPEA/TEA? temp_sol Lower Temperature to 0°C conditions->temp_sol High Temp? time_sol Minimize Pre-activation Time conditions->time_sol Long Pre-activation?

Caption: Troubleshooting decision tree for high racemization.

G Workflow for Minimized Racemization Coupling cluster_resin_prep Resin Preparation cluster_coupling Coupling of N-Methylated Amino Acid cluster_final Final Steps swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 activate Pre-activate Fmoc-N-Me-AA with HATU & Collidine/NMM (2-3 mins) wash1->activate couple Add to Resin and Couple (2-4 hours at RT) activate->couple monitor Monitor with Bromophenol Blue Test couple->monitor wash2 Wash (DMF, DCM) monitor->wash2 elongate Continue Chain Elongation wash2->elongate cleave Cleave from Resin & Deprotect elongate->cleave

Caption: Experimental workflow for coupling N-methylated amino acids.

References

Strategies to avoid diketopiperazine formation with N-terminal N-methylated residues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methylated Peptide Synthesis

Welcome to the technical support center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to diketopiperazine (DKP) formation, particularly when working with N-terminal N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern for N-terminal N-methylated peptides?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs during the synthesis of peptides. It involves the free N-terminal amine of a dipeptide attacking the ester bond linking the C-terminal residue to the solid support resin. This results in the formation of a stable six-membered cyclic dipeptide (a diketopiperazine), which is cleaved from the resin. This process leads to a significant reduction in the yield of the desired full-length peptide.[1][2][3]

Sequences containing an N-methylated amino acid at the N-terminus (position 1) followed by a secondary amino acid like proline or another N-methylated residue at position 2 are especially susceptible. The N-methylation increases steric hindrance, which can slow down the desired coupling of the third amino acid.[4] This delay provides a larger window of opportunity for the intramolecular cyclization to occur, especially after the N-terminal Fmoc group is removed, exposing the free amine.

Q2: At which step of solid-phase peptide synthesis (SPPS) does DKP formation most commonly occur?

A2: DKP formation is predominantly induced during the Fmoc-deprotection step of the dipeptide bound to the resin.[1][5][6] The use of a base, conventionally 20% piperidine (B6355638) in DMF, removes the Fmoc protecting group, exposing the N-terminal amine. This free amine can then initiate the nucleophilic attack on the resin-bound carbonyl group, leading to DKP formation and cleavage.[3] The reaction is often catalyzed by the base used for deprotection.

Q3: How does the choice of solid-phase resin affect DKP formation?

A3: The choice of resin plays a crucial role. Resins like Wang, which link the peptide via a benzyl (B1604629) ester, are highly susceptible to DKP formation, leading to cleavage and loss of the peptide from the support.[7] To mitigate this, it is highly recommended to use a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the 2-CTC linkage provides significant hindrance that suppresses the intramolecular cyclization pathway, thereby reducing the extent of DKP formation.[7]

Q4: Are there specific coupling reagents that are better for N-methylated residues to avoid DKP?

A4: Yes. Due to the steric hindrance of N-methylated amino acids, standard coupling reagents may be less effective, leading to slow and incomplete reactions. For these challenging couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended.[4][8][9] Using carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) in conjunction with an additive such as Oxyma Pure or HOBt (Hydroxybenzotriazole) can also be effective by forming a highly reactive activated ester that promotes the desired intermolecular coupling over the intramolecular DKP formation.[5][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low final peptide yield and detection of a major side product corresponding to the mass of the cyclic dipeptide. High rate of Diketopiperazine (DKP) formation.1. Switch to 2-CTC Resin: If using Wang or a similar resin, switch to 2-chlorotrityl chloride resin to sterically hinder the side reaction.[7] 2. Use a Dipeptide Coupling Strategy: Pre-synthesize the Fmoc-N-Me-Xaa1-Xaa2-OH dipeptide in solution and couple it directly to the resin. This bypasses the vulnerable resin-bound dipeptide intermediate.[7]
Significant peptide cleavage from the resin after the second amino acid coupling and deprotection. DKP formation is cleaving the dipeptide from the resin support.This is a classic symptom of DKP formation. In addition to the solutions above: 1. Modify Deprotection Conditions: Replace the standard 20% piperidine/DMF with a milder cocktail, such as 2% DBU / 5% piperazine (B1678402) in NMP, to reduce the basicity and rate of DKP formation.[1][10] 2. Reduce Temperature: Perform the Fmoc deprotection and subsequent coupling steps at a reduced temperature (e.g., 0-5 °C) to slow the kinetics of the cyclization reaction.[7]
Incomplete coupling of the third amino acid to the N-methylated dipeptide. Steric hindrance from the N-methyl group on the N-terminal residue (Xaa1) is slowing down the coupling reaction, allowing more time for DKP formation to occur.1. Optimize Coupling Reagent: Use a more powerful coupling reagent like HATU, which is known to be effective for sterically hindered couplings.[4][8] 2. Increase Coupling Time & Equivalents: Use a higher excess of the incoming amino acid and coupling reagents (e.g., 4 equivalents) and extend the coupling time (e.g., 4-6 hours).[4] Monitor the reaction completion carefully using a test suitable for secondary amines (e.g., Bromophenol Blue test).[8]

Data Presentation: Efficacy of Deprotection Cocktails

The conditions used for Fmoc removal have a significant impact on the extent of DKP formation. Modifying the standard protocol can lead to a drastic reduction in this side reaction.

Fmoc Deprotection Reagent Solvent Total DKP Formation (%) Reference
20% PiperidineDMF13.8%[1]
5% PiperidineDMF12.2%[1]
5% PiperazineDMF< 4.0%[1]
5% PiperazineNMP< 4.0%[1]
2% DBU, 5% Piperazine NMP Significantly Reduced [1][10]

Table 1: Comparison of DKP formation using different Fmoc-deprotection reagents. The combination of DBU and piperazine in NMP is highlighted as a highly effective strategy for suppressing DKP formation.

Visualizations and Workflows

DKP Formation Mechanism

DKP_Mechanism cluster_start Resin-Bound Dipeptide Resin Resin-Linker-O- Dipeptide C(=O)-Xaa2-NH-MeXaa1-NH-Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Dipeptide->Deprotection 1 FreeAmine Resin-Linker-O-C(=O)-Xaa2-NH-MeXaa1-NH2 Deprotection->FreeAmine 2 Cyclization Intramolecular Nucleophilic Attack FreeAmine:e->Cyclization:w 3 DKP Diketopiperazine (Cleaved Product) Cyclization->DKP 4a ResinOH Resin-Linker-OH (Inactive Site) Cyclization->ResinOH 4b

Caption: Mechanism of base-induced DKP formation at the dipeptide stage.

Decision Workflow for N-Terminal N-Methylated Peptides

Decision_Workflow Start Start Synthesis: N-Terminus is N-Methylated CheckResin Is the resin 2-CTC? Start->CheckResin ChangeResin Change to 2-CTC Resin CheckResin->ChangeResin No Strategy Select Primary Strategy CheckResin->Strategy Yes ChangeResin->Strategy Dipeptide Use Dipeptide Coupling Strategy Strategy->Dipeptide Highest Security Modified Use Modified On-Resin Synthesis Conditions Strategy->Modified Process Optimization Dipeptide_Details Synthesize Fmoc-NMe-Xaa1-Xaa2-OH Couple to 2-CTC Resin Dipeptide->Dipeptide_Details End Proceed with Synthesis Dipeptide->End Modified_Details 1. Use HATU for coupling Xaa3 2. Use 2% DBU/5% Piperazine/NMP   for Fmoc-deprotection 3. Reduce temperature if needed Modified->Modified_Details Modified->End

Caption: Decision-making workflow for mitigating DKP formation.

Experimental Protocols

Protocol 1: Dipeptide Coupling Strategy (Recommended)

This protocol is the most robust method to prevent DKP formation by bypassing the formation of the susceptible dipeptide-resin intermediate.

Objective: To couple a pre-synthesized N-terminal dipeptide unit to the resin.

Materials:

  • 2-chlorotrityl chloride (2-CTC) resin

  • Pre-synthesized Fmoc-NMe-Xaa1-Xaa2-OH

  • Coupling Reagent: HBTU or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Standard SPPS washing solutions and 20% piperidine in DMF for subsequent steps

Methodology:

  • Resin Swelling: Swell the 2-CTC resin in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.

  • Dipeptide Preparation: In a separate vessel, dissolve the Fmoc-NMe-Xaa1-Xaa2-OH dipeptide (1.5 to 2.0 eq. relative to resin loading) in DMF.

  • Coupling: Add the dipeptide solution to the swollen resin. Add DIPEA (3.0 to 4.0 eq.). Agitate the mixture for 1-2 hours at room temperature.

  • Capping: To cap any remaining reactive trityl chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) to remove the Fmoc group from the N-terminus of the coupled dipeptide.

  • Continue Synthesis: Continue with the coupling of the third amino acid using your standard or optimized (e.g., HATU-mediated) protocol.

Protocol 2: Modified On-Resin Synthesis with Optimized Deprotection

This protocol is an alternative for optimizing an existing on-resin synthesis by modifying the deprotection step to suppress DKP formation.

Objective: To minimize DKP formation using a milder, alternative deprotection solution.

Materials:

  • Peptide-resin after coupling of the second amino acid (H-Xaa2-Resin)

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP

  • Solvents: N-Methyl-2-pyrrolidone (NMP), DCM

Methodology:

  • Resin Preparation: After coupling the second amino acid, ensure the resin is washed thoroughly with DMF and then NMP.

  • First Deprotection: Add the 2% DBU / 5% piperazine / NMP solution to the resin and agitate for 5-10 minutes.[1]

  • Drain and Second Deprotection: Drain the deprotection solution. Add a fresh portion of the solution and agitate for an additional 15-20 minutes.

  • Washing: Drain the reaction vessel and immediately wash the resin thoroughly with NMP (3x) and DCM (3x) to remove all traces of the deprotection reagents.

  • Proceed to Next Coupling: Immediately proceed with the coupling of the third amino acid, preferably using an efficient reagent like HATU to ensure rapid amide bond formation.[4]

References

Technical Support Center: Managing Aggregation of Hydrophobic Peptides Containing N-Me-D-Trp

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges associated with the aggregation of hydrophobic peptides, particularly those containing N-methyl-D-tryptophan (N-Me-D-Trp).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in hydrophobic peptides?

A1: Peptide aggregation is a process where peptide monomers self-associate to form larger, often insoluble, structures.[1] This is primarily driven by the hydrophobic effect, where hydrophobic amino acid residues (e.g., Trp, Phe, Val, Leu) minimize their contact with water by associating with each other.[2] For peptides rich in hydrophobic residues, this can lead to the formation of stable aggregates, such as β-sheets.[2] Other factors influencing aggregation include peptide concentration, pH, temperature, and the presence of salts.[1]

Q2: How does the presence of N-Me-D-Trp specifically influence peptide aggregation?

A2: The incorporation of N-Me-D-Trp can have complex effects on peptide aggregation:

  • Disruption of Hydrogen Bonding: The methyl group on the amide nitrogen prevents the formation of hydrogen bonds that are crucial for the stability of secondary structures like α-helices and β-sheets.[3] This can disrupt the ordered aggregation characteristic of many amyloidogenic peptides.

  • Steric Hindrance: The bulky N-methyl group introduces steric hindrance, which can interfere with the close packing of peptide chains required for aggregation.[4][5]

  • Increased Hydrophobicity: While disrupting secondary structures, the addition of a methyl group also increases the overall hydrophobicity of the peptide, which can be a driving force for aggregation.

  • D-Amino Acid Configuration: The presence of a D-amino acid can disrupt the typical secondary structures formed by L-amino acids, potentially inhibiting aggregation or leading to the formation of different, less-ordered aggregates.[6]

Q3: What are the common challenges encountered during the synthesis of peptides containing N-Me-D-Trp?

A3: The primary challenge in synthesizing peptides with N-methylated amino acids like N-Me-D-Trp is steric hindrance.[4][7] The methyl group on the nitrogen of the amino acid makes it difficult for the next amino acid to be coupled efficiently. This can lead to:

  • Incomplete coupling reactions , resulting in lower yields.

  • Formation of deletion sequences , where an amino acid is missing from the final peptide.[4]

  • The need for specialized, more reactive coupling reagents and longer reaction times to drive the coupling to completion.[7]

Q4: How can I detect and quantify the aggregation of my N-Me-D-Trp-containing peptide?

A4: Several methods can be used to detect and quantify peptide aggregation:

  • Visual Inspection: The simplest method is to look for turbidity, precipitation, or gel formation in the peptide solution.

  • UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be monitored by an apparent increase in absorbance at wavelengths around 340-400 nm.

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures. This is a common method for detecting fibrillar aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of soluble oligomers and larger aggregates.

  • Size Exclusion Chromatography (SEC-HPLC): SEC can separate peptide monomers from dimers, oligomers, and larger aggregates based on their size.

Troubleshooting Guides

Issue 1: Peptide containing N-Me-D-Trp is insoluble or precipitates upon dissolution.

Possible Causes:

  • High hydrophobicity of the peptide sequence.

  • Aggregation upon contact with an aqueous environment.

  • Incorrect choice of solvent or pH.

Solutions:

  • Systematic Solubilization Approach: Start with a small amount of the peptide to test for solubility in different solvents.[8]

  • Solvent Selection based on Peptide Charge:

    • Acidic Peptides (net negative charge): Try dissolving in a small amount of a basic solution like 0.1% ammonium (B1175870) hydroxide, then dilute with water or buffer.[9]

    • Basic Peptides (net positive charge): Attempt to dissolve in a small amount of an acidic solution such as 10-30% acetic acid, followed by dilution.[1]

    • Neutral/Hydrophobic Peptides: These often require a small amount of an organic solvent for initial dissolution.[9]

  • Use of Organic Solvents: For highly hydrophobic peptides, dissolve first in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer while vortexing.[1][10]

  • Sonication: Brief periods of sonication can help to break up small aggregates and facilitate dissolution.[9]

Quantitative Data on Solubilization of Hydrophobic Peptides

Solvent/AdditiveTypical ConcentrationMechanism of ActionSuitability for N-Me-D-Trp Peptides
Organic Solvents
Dimethyl sulfoxide (B87167) (DMSO)10-50% for stock, <1% in final assayDisrupts hydrophobic interactionsHigh, but check for assay compatibility.
Acetonitrile (ACN)10-30%Disrupts hydrophobic interactionsModerate, often used in HPLC.
Trifluoroethanol (TFE)10-50%Promotes helical structures, can disrupt β-sheetsModerate, can alter peptide conformation.
Chaotropic Agents
Guanidine HCl6 MDenatures aggregatesHigh for solubilization, but must be removed for biological assays.
Urea8 MDenatures aggregatesHigh for solubilization, but must be removed for biological assays.
Surfactants
SDS0.1-1%Solubilizes hydrophobic regionsModerate, can be difficult to remove and may interfere with assays.
Issue 2: Peptide solution becomes cloudy or forms a precipitate over time, even when stored at 4°C.

Possible Causes:

  • Slow aggregation kinetics.

  • Peptide concentration is above its critical aggregation concentration.

  • Sub-optimal buffer conditions (pH, ionic strength).

Solutions:

  • Optimize Storage Conditions:

    • Aliquoting: Store the peptide in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9]

    • Lower Temperature: Store at -20°C or -80°C to slow down aggregation kinetics.[9]

  • Adjust Peptide Concentration: Dilute the peptide to a lower working concentration.

  • Buffer Optimization:

    • pH Adjustment: Ensure the buffer pH is at least 1-2 units away from the peptide's isoelectric point (pI).

    • Addition of Excipients: Consider adding stabilizing excipients like arginine (50-100 mM) or glycerol (B35011) (5-10%) to the storage buffer.

Experimental Protocols

Protocol 1: Solubilization of a Highly Hydrophobic N-Me-D-Trp Containing Peptide
  • Initial Assessment: Weigh out a small amount (e.g., 0.1 mg) of the lyophilized peptide.

  • Primary Solvent Trial: Add a small volume (e.g., 10 µL) of sterile, deionized water. Vortex gently. If it does not dissolve, proceed to the next step.

  • Organic Solvent Dissolution: Add a minimal volume (e.g., 5-10 µL) of DMSO to the peptide. Vortex until the peptide is fully dissolved.

  • Slow Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS) dropwise to the DMSO-peptide solution until the final desired concentration is reached. Be careful not to exceed a final DMSO concentration that is incompatible with your downstream application (typically <1%).

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Thioflavin T (ThT) Assay for Detection of Fibrillar Aggregates
  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in water and store it in the dark at 4°C.

    • Prepare a working solution of 25 µM ThT in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

  • Sample Preparation: Prepare your peptide solution at the desired concentration in the same buffer. Include a buffer-only control.

  • Assay:

    • In a 96-well black plate, add 180 µL of the ThT working solution to each well.

    • Add 20 µL of your peptide solution or buffer control to the respective wells.

  • Measurement: Immediately measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Subtract the background fluorescence of the buffer control from the peptide sample readings. A significant increase in fluorescence compared to the control indicates the presence of fibrillar aggregates.

Visualizations

Mechanism of Hydrophobic Peptide Aggregation cluster_0 Initiation cluster_1 Nucleation cluster_2 Elongation cluster_3 Maturation Monomers Peptide Monomers in Solution Oligomers Formation of Soluble Oligomers (Hydrophobic Collapse) Monomers->Oligomers Slow Protofibrils Growth into Protofibrils Monomers->Protofibrils Monomer Addition Oligomers->Protofibrils Rapid Fibrils Mature Amyloid Fibrils (β-Sheet Structure) Protofibrils->Fibrils

Caption: Mechanism of hydrophobic peptide aggregation.

Troubleshooting Workflow for Peptide Precipitation Start Peptide Precipitates During Solubilization CheckCharge Determine Net Charge of the Peptide Start->CheckCharge Acidic Use Basic Buffer (e.g., 0.1% NH4OH) CheckCharge->Acidic Negative Basic Use Acidic Buffer (e.g., 10% Acetic Acid) CheckCharge->Basic Positive Neutral Use Organic Solvent (e.g., DMSO, DMF) CheckCharge->Neutral Neutral SlowDilution Slowly Dilute with Aqueous Buffer Acidic->SlowDilution Basic->SlowDilution Neutral->SlowDilution Sonicate Apply Sonication SlowDilution->Sonicate Success Peptide Solubilized Sonicate->Success Clear Solution Failure Still Insoluble: Consider Chaotropic Agents (Guanidine HCl, Urea) Sonicate->Failure Precipitate Remains

Caption: Troubleshooting workflow for peptide precipitation.

Experimental Workflow for Aggregation Detection Start Prepare Peptide Stock in Appropriate Solvent Incubate Incubate Under Aggregation-Prone Conditions (e.g., 37°C with agitation) Start->Incubate Aliquots Take Aliquots at Different Time Points Incubate->Aliquots ThT ThT Fluorescence Assay (Detects Fibrils) Aliquots->ThT DLS Dynamic Light Scattering (Detects Oligomers/Aggregates) Aliquots->DLS SEC SEC-HPLC (Separates Monomers/Oligomers) Aliquots->SEC Analyze Analyze Data and Characterize Aggregation ThT->Analyze DLS->Analyze SEC->Analyze

Caption: Experimental workflow for aggregation detection.

References

Impact of N-methylation on peptide fragmentation in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of N-methylated peptides. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with this critical post-translational modification.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor fragmentation and low sequence coverage for my N-methylated peptide using CID or HCD?

A1: This is the most common issue when analyzing N-methylated peptides. N-methylation of a backbone amide nitrogen introduces a "proline-like" effect. This modification restricts bond rotation and increases the basicity of the amide nitrogen, which promotes preferential cleavage at the C-terminal side of the N-methylated residue. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are "slow-heating" methods that favor fragmentation at this now-labile bond.[1] This results in a spectrum dominated by one or two fragment ions (typically a single b- or y-ion), while fragmentation along the rest of the peptide backbone is suppressed, leading to poor overall sequence coverage.

Q2: What is the mass shift for N-methylation?

A2: N-methylation adds a methyl group (CH₂) to a nitrogen atom. This results in a mass increase of 14.01565 Da . When analyzing mass spectra, this mass shift will be observed in fragment ions containing the modification.[2]

Q3: Which fragmentation method is best for sequencing N-methylated peptides?

A3: Electron-based dissociation methods are highly recommended.

  • Electron Transfer Dissociation (ETD): This technique is highly effective as it induces fragmentation of the peptide backbone at the N-Cα bond, creating c- and z-ions. This process is not significantly affected by the presence of amide N-methylation and allows for fragmentation across the entire peptide, making it ideal for localizing the modification site.[3][4][5]

  • Ultraviolet Photodissociation (UVPD): UVPD is a high-energy fragmentation method that can induce a wide variety of backbone cleavages (a, b, c, x, y, z ions), providing very high sequence coverage.[6][7] It is particularly useful for complex peptides with multiple modifications.[8]

While CID/HCD often perform poorly, they can sometimes be useful in combination with other methods in a "decision-tree" approach where different fragmentation types are triggered based on real-time spectral information.[1][9]

Q4: Can I distinguish between N-methylation on the backbone amide versus a side chain (e.g., lysine, arginine)?

A4: Yes, high-resolution mass spectrometry coupled with an appropriate fragmentation method can pinpoint the location. Since the mass of the modification is the same, the key is to generate fragment ions that uniquely identify the modified residue. ETD is particularly powerful for this, as it preserves the modification on the amino acid residue while cleaving the backbone, allowing for precise localization.[3][10] For side-chain methylation on arginine, specific marker ions can also be observed.[11]

Troubleshooting Guides

Problem 1: My CID/HCD spectrum shows one dominant peak and no other sequence ions.

This indicates preferential cleavage C-terminal to the N-methylated residue.

Solution Workflow:

start Dominant fragment ion in CID/HCD spectrum step1 Switch to an alternative fragmentation method start->step1 Proline-like cleavage is suspected etd Use Electron Transfer Dissociation (ETD) step1->etd Localization is primary goal uvpd Use Ultraviolet Photodissociation (UVPD) step1->uvpd Max coverage is needed result_etd Generates c- and z-ions. Excellent for localization. etd->result_etd result_uvpd Generates diverse fragments (a,b,c,x,y,z). Maximizes sequence coverage. uvpd->result_uvpd

Caption: Troubleshooting workflow for poor CID/HCD fragmentation.

Detailed Steps:

  • Re-acquire Data with ETD: If available on your instrument, ETD is the most direct solution. It cleaves the N-Cα bond, which is not destabilized by N-methylation, providing broad fragment ion coverage.[5]

  • Utilize UVPD: For maximum sequence information, especially on complex or heavily modified peptides, UVPD provides the most comprehensive fragmentation.[7][8]

  • Use a Stepped HCD Approach: If CID/HCD is the only option, applying a range of different collision energies (stepped NCE) can sometimes promote alternative fragmentation pathways, although this is often less effective than switching to ETD or UVPD.[12]

Problem 2: I am unsure of the exact location of the N-methylation.

Confirming the site of modification requires generating a complete or near-complete series of fragment ions that "bracket" the potential site.

Conceptual Fragmentation Diagram:

The diagram below illustrates why CID struggles and ETD succeeds. N-methylation creates a proline-like structure, making the adjacent C-N bond (red arrow) weak and prone to cleavage in CID, producing a dominant b-ion. ETD cleaves the N-Cα bond (green arrow), which is unaffected, preserving the modification's location.

Caption: N-methylation induces preferential CID cleavage (red).

Quantitative Data Summary

The choice of fragmentation technique significantly impacts results. The following table summarizes the expected performance based on published studies.

Fragmentation MethodTypical Ion TypesSequence CoveragePTM LocalizationKey AdvantageMain Limitation
CID (Collision-Induced Dissociation)b, yLow / PoorPoorWidely availableSuffers from the "proline-like" effect, leading to dominant fragments and neutral losses.[1]
HCD (Higher-Energy Collisional Dissociation)b, yLow / PoorPoorHigh resolution/accuracy in OrbitrapsAlso suffers from the "proline-like" effect.[1][9]
ETD (Electron Transfer Dissociation)c, zGood / ExcellentExcellentNot susceptible to the "proline-like" effect; preserves labile modifications.[4][10]Less effective for peptides with low charge states (e.g., 2+).
UVPD (Ultraviolet Photodissociation)a,b,c,x,y,zExcellentExcellentProvides the most comprehensive fragmentation and highest sequence coverage for challenging peptides.[7][8]Lower signal-to-noise can be a factor; not as widely available as CID/HCD.[7]

Experimental Protocols

Protocol 1: General Analysis of N-Methylated Peptides by LC-MS/MS

This protocol provides a general workflow for analyzing N-methylated peptides on a high-resolution mass spectrometer (e.g., Orbitrap Fusion Lumos) equipped with multiple fragmentation options.

  • Sample Preparation:

    • Perform enzymatic digestion (e.g., with trypsin) of the protein sample to generate peptides.[13]

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.[14]

    • Reconstitute the clean peptides in an appropriate solvent for LC-MS, typically 0.1% formic acid in water.

  • Liquid Chromatography (LC) Separation:

    • Load the peptide mixture onto a reverse-phase HPLC column (e.g., C18, 50 cm length) coupled directly to the mass spectrometer.[15]

    • Separate peptides using a gradient of increasing acetonitrile (B52724) concentration (e.g., 2% to 40% acetonitrile over 60-120 minutes) with 0.1% formic acid as the ion-pairing agent.

  • Mass Spectrometry (MS) Analysis:

    • Instrument: Orbitrap Fusion Lumos, Q Exactive HF-X, or similar.

    • Ionization Mode: Positive ion electrospray (ESI).

    • MS1 Scan (Full Scan):

      • Analyzer: Orbitrap

      • Resolution: 120,000

      • m/z Range: 375–1500

      • AGC Target: Standard / 4e5

    • MS2 Scan (Fragmentation):

      • Method: Set up a data-dependent acquisition (DDA) method that triggers MS2 scans on the most intense precursor ions from the MS1 scan.

      • Decision Tree Logic (Recommended):

        • For precursor charge states 2+ : Trigger an HCD scan. While not ideal for N-methylated peptides, it is effective for standard peptides in the mixture.[9]

        • For precursor charge states 3+ and higher : Trigger an ETD scan. This is optimal for sequencing N-methylated peptides, which often carry higher charge states.[9][10]

        • Optional: If UVPD is available, it can be used for all charge states for maximum coverage.

      • HCD Settings:

        • Analyzer: Orbitrap

        • Resolution: 30,000

        • Collision Energy: Normalized Collision Energy (NCE) of 28-32%.

      • ETD Settings:

        • Analyzer: Ion Trap (for speed) or Orbitrap (for resolution)

        • ETD Reagent Anion Target: 2e5

        • Reaction Time: Calibrated based on precursor m/z and charge state.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to identify peptides from the fragmentation spectra.

    • Crucially, include N-methylation (+14.01565 Da) on all relevant amino acid residues (e.g., N-terminus, backbone N, K, R) as a variable modification in your search parameters. [13]

    • Manually inspect high-confidence peptide-spectrum matches (PSMs) for your peptide of interest to verify the fragmentation pattern and confirm the site of methylation. Look for a continuous series of c- and z-ions (from ETD) or b- and y-ions that unambiguously localize the +14.01565 Da mass shift.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of N-methylated Tryptophan-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug discovery, and peptide therapeutics, the precise characterization of post-translational modifications (PTMs) is paramount. N-methylation of tryptophan residues, a modification that can influence peptide structure, function, and pharmacokinetic properties, presents a unique analytical challenge. This guide provides a comprehensive comparison of modern mass spectrometry-based fragmentation techniques for the characterization of N-methylated tryptophan-containing peptides, supported by experimental considerations and data interpretation strategies.

Introduction to N-methylated Tryptophan and its Significance

N-methylation can occur on the indole (B1671886) nitrogen of the tryptophan side chain. This modification can alter the hydrophobicity, conformational flexibility, and receptor binding affinity of a peptide. In therapeutic peptides, N-methylation can enhance metabolic stability by protecting against enzymatic degradation. Accurate localization and characterization of N-methylated tryptophan are therefore critical for understanding its biological role and for the quality control of synthetic peptides.

Comparison of Fragmentation Techniques

The choice of fragmentation technique is crucial for obtaining comprehensive sequence information and for pinpointing the site of N-methylation on a tryptophan residue. The most common methods employed are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD).

Quantitative Performance Comparison

While direct quantitative comparisons for N-methylated tryptophan-containing peptides are not extensively available in the literature, performance can be extrapolated from studies on other labile and complex post-translational modifications. The following table summarizes the expected performance of each technique.

Fragmentation TechniquePredominant Ion TypesSequence CoverageSide-Chain InformationSuitability for Labile ModificationsKey AdvantagesKey Limitations
CID b, yModerateProne to neutral loss of the modificationModerateWidely available, robust for standard peptides.Can lead to loss of the methyl group from the indole ring, complicating localization.
HCD b, yHighBetter preservation of modification than CIDGoodHigh resolution and mass accuracy in Orbitrap instruments, leading to more confident fragment assignments.[1]Can still result in some neutral loss of the modification.
ETD c, zHighExcellent preservation of labile modificationsExcellentPreserves labile PTMs by cleaving the peptide backbone without energetic excitation of the side chain.[2]Less efficient for peptides with low charge states (2+).[1]
UVPD a, b, c, x, y, zVery HighProvides rich side-chain fragmentationExcellentGenerates a diverse range of fragment ions, often leading to near-complete sequence coverage.[3]Instrumentation is less common; spectra can be complex to interpret.

Experimental Protocols

A generalized workflow for the analysis of N-methylated tryptophan-containing peptides is outlined below.

Sample Preparation

Proper sample preparation is critical for successful mass spectrometric analysis. For synthetic peptides, this typically involves purification followed by dissolution in an appropriate solvent.

  • Materials:

    • Purified N-methylated tryptophan-containing peptide

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Formic acid (FA)

  • Procedure:

    • Dissolve the lyophilized peptide in a solution of 50% ACN/water with 0.1% FA to a final concentration of approximately 1 mg/mL.

    • Vortex the sample to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with CID, HCD, ETD, and/or UVPD capabilities.[4]

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).[5]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30-60 minutes is a good starting point for most peptides.

    • Flow Rate: 300 nL/min for nano-LC systems.

  • MS Method:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[4]

    • MS1 Scan: Acquire full scan MS1 data to determine the precursor ion m/z.

    • MS/MS Scan: Use a data-dependent acquisition (DDA) strategy to select the most intense precursor ions for fragmentation by CID, HCD, ETD, or UVPD. For targeted analysis, a parallel reaction monitoring (PRM) or selected reaction monitoring (SRM) approach can be used.

Visualizing Experimental Workflows and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of N-methylated tryptophan-containing peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in LC-MS compatible solvent Peptide_Synthesis->Dissolution LC_Separation LC Separation (Reversed-Phase) Dissolution->LC_Separation MS_Analysis Mass Spectrometry (ESI) LC_Separation->MS_Analysis Fragmentation Tandem MS (CID/HCD/ETD/UVPD) MS_Analysis->Fragmentation Spectral_Interpretation Spectral Interpretation Fragmentation->Spectral_Interpretation Sequence_Verification Sequence Verification & Modification Localization Spectral_Interpretation->Sequence_Verification

A generalized experimental workflow for peptide analysis.
Fragmentation Pathways

The fragmentation of a peptide backbone results in characteristic ion series. For a model peptide "Ac-Tyr-Trp(Me)-Met-Asp-NH2", the expected fragmentation patterns for different techniques are shown below. N-methylation on the tryptophan side chain may result in a characteristic neutral loss or specific side-chain fragments.

Peptide fragmentation types from different MS/MS methods.

Challenges and Alternative Strategies

Challenges
  • Labile Methyl Group: The N-methyl group on the tryptophan indole ring can be labile under certain fragmentation conditions (especially CID), leading to a neutral loss of 14 Da. This can make it difficult to definitively localize the modification.

  • Complex Spectra: UVPD, while providing extensive fragmentation, can produce complex spectra that are challenging to interpret manually and may require specialized software.

  • Low Abundance: In biological samples, N-methylated peptides may be present at low stoichiometry, requiring sensitive instrumentation and optimized analytical methods for their detection.

Alternative and Complementary Approaches
  • Multiple Fragmentation Modes: Combining data from different fragmentation techniques (e.g., HCD and ETD) can provide complementary information and increase confidence in sequence assignment and modification localization.[6][7]

  • High-Resolution Mass Spectrometry: The use of high-resolution instruments like the Orbitrap is crucial for accurately distinguishing between fragment ions and for resolving isotopic patterns, which is essential for confident identification.

  • Synthetic Standards: The synthesis of model peptides with and without N-methylation on tryptophan is highly recommended. These standards can be used to optimize fragmentation conditions and to confirm the fragmentation patterns of the modified peptide.

Conclusion

The characterization of N-methylated tryptophan-containing peptides by mass spectrometry requires a careful selection of fragmentation techniques and optimized analytical conditions. While CID and HCD are readily available and provide valuable information, ETD and UVPD are superior for preserving the labile methyl group and providing high sequence coverage. For unambiguous characterization, a multi-pronged approach utilizing complementary fragmentation methods, high-resolution mass spectrometry, and synthetic peptide standards is the most effective strategy. This comprehensive approach will enable researchers and drug development professionals to confidently identify and localize N-methylated tryptophan, leading to a deeper understanding of its role in biological systems and facilitating the development of novel peptide-based therapeutics.

References

A Comparative Guide to Fmoc-N-Me-D-Trp(Boc)-OH and Other N-Methylated Tryptophan Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a cornerstone strategy in modern medicinal chemistry, offering a pathway to enhanced therapeutic properties. N-methylation of the peptide backbone can significantly improve metabolic stability, bioavailability, and receptor binding affinity.[1][2] Among these valuable building blocks, N-methylated tryptophan derivatives are of particular interest due to the unique structural and functional properties of the tryptophan side chain.

This guide provides an objective comparison of Fmoc-N-Me-D-Trp(Boc)-OH with other relevant N-methylated D-tryptophan derivatives. We will examine their performance in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols, to aid researchers in selecting the optimal derivative for their specific application.

The Critical Role of Indole (B1671886) Protection

The indole side chain of tryptophan is susceptible to oxidation and alkylation, particularly during the acidic conditions of final cleavage in Fmoc-SPPS.[3][4] This is especially problematic in sequences containing arginine, as the protecting groups released from the arginine side chain can react with unprotected tryptophan.[5][6] Therefore, protection of the indole nitrogen is crucial for achieving high purity and yield.[4][7] This comparison will focus on derivatives with different indole-protecting groups: the tert-butyloxycarbonyl (Boc) group, the formyl (For) group, and an unprotected variant.

Quantitative Performance Comparison

The selection of an N-methylated tryptophan derivative significantly impacts coupling efficiency, purity of the crude product, and the prevalence of side reactions. The steric hindrance from the N-methyl group already slows down coupling kinetics, making the choice of both the building block and the coupling reagent critical.[8]

DerivativeTypical PurityRelative Coupling Efficiency (vs. non-methylated)Key AdvantageKey Disadvantage
This compound >98%Moderate to HighExcellent prevention of indole alkylation during TFA cleavage.[4][9]Higher cost; requires strong acid for final Boc deprotection.
Fmoc-N-Me-D-Trp(For)-OH >97%ModerateStable to standard Fmoc-SPPS conditions.Requires a separate, often harsh, basic deprotection step for the formyl group.
Fmoc-N-Me-D-Trp-OH >98%Moderate to HighLower cost; no additional deprotection step needed.High risk of side reactions (e.g., t-butylation) on the indole ring during cleavage.[10]

Experimental Protocols

Accurate and consistent execution of experimental protocols is essential for the successful incorporation of sterically hindered N-methylated amino acids.

Protocol 1: Standard Coupling of this compound in Fmoc-SPPS

This protocol outlines a robust method for coupling this compound onto a growing peptide chain on a solid support. High-activity coupling reagents are necessary to overcome the steric hindrance.[8]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (4 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 equivalents)[11]

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[11]

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA and allow the mixture to pre-activate for 5 minutes at room temperature.[8]

  • Coupling Reaction: Drain the DMF from the swelled resin. Add the pre-activated amino acid solution to the resin.

  • Reaction Incubation: Agitate the reaction vessel at room temperature for 1 to 4 hours. The extended reaction time is often necessary for N-methylated residues.

  • Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser or Bromophenol Blue test.[11]

  • Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (3x), followed by Dichloromethane (DCM) (3x), and then DMF (3x).[11]

  • Fmoc-Deprotection: Proceed with the standard Fmoc-deprotection protocol (e.g., 20% piperidine (B6355638) in DMF) to prepare for the next coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the Boc group from the tryptophan indole.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5).[7] A less odorous alternative for many peptides is TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5).[7]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature.[5]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube filled with cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

  • Drying: Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is then ready for purification by HPLC.

Visualizing the Process and Context

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and a relevant biological context.

G cluster_SPPS Fmoc-SPPS Cycle for N-Methylated Amino Acid cluster_cleavage Post-Synthesis Resin 1. Start: Peptide-Resin (Free Amine) Coupling 2. Coupling - this compound - HATU/DIEA in DMF Resin->Coupling Add activated AA Wash1 3. Wash (DMF, DCM) Coupling->Wash1 Deprotection 4. Fmoc-Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 5. Wash (DMF, DCM) Deprotection->Wash2 Elongated 6. Elongated Peptide-Resin Wash2->Elongated Elongated->Coupling Repeat for next AA FinalResin 7. Final Protected Peptide-Resin Elongated->FinalResin After last AA Cleavage 8. Cleavage & Deprotection (TFA Cocktail) FinalResin->Cleavage Purification 9. Precipitation & HPLC Purification Cleavage->Purification FinalPeptide 10. Pure N-Methylated Peptide Purification->FinalPeptide

Caption: Workflow for incorporating this compound via Fmoc-SPPS.

G cluster_pathway Example Signaling Pathway Application Ligand N-Methylated Peptide (e.g., containing N-Me-D-Trp) Receptor GPCR Receptor Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response (e.g., Gene Expression) Kinase->Response Phosphorylates targets leading to

Caption: A generic GPCR signaling pathway targeted by an N-methylated peptide ligand.

Discussion and Recommendations

  • This compound: This derivative is highly recommended for most applications, especially for the synthesis of complex peptides or those containing arginine. The Boc group provides robust protection against alkylation of the indole ring during TFA cleavage, which is a common and difficult-to-remove side product.[4][6] While the initial cost is higher, the resulting increase in crude peptide purity can significantly reduce the time and expense of downstream purification, leading to a higher overall yield of the desired product.[12]

  • Fmoc-N-Me-D-Trp(For)-OH: The formyl-protected version is a viable alternative, particularly in Boc-based SPPS. However, in the more common Fmoc-SPPS, it introduces an orthogonal deprotection step that complicates the synthesis workflow. The conditions required to remove the formyl group (e.g., piperidine or other bases) must be carefully evaluated to ensure they do not compromise the integrity of the rest of the peptide.

  • Fmoc-N-Me-D-Trp-OH: Using the unprotected form is the most economical option but carries the highest risk. It should only be considered for short, simple peptides that do not contain other sensitive residues like arginine, methionine, or cysteine. The potential for side reactions during cleavage is significant, and extensive purification may be required to isolate the target peptide.[3][10]

References

A Comparative Guide to Fmoc-N-Me-D-Trp(Boc)-OH and Fmoc-D-Trp(Boc)-OH: Implications for Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of modified amino acids is a cornerstone of modern peptide-based therapeutics. The choice between N-methylated and non-N-methylated amino acid derivatives can profoundly influence the conformational properties, and consequently the biological activity and pharmacokinetic profile of a synthetic peptide. This guide provides an objective comparison of Fmoc-N-Me-D-Trp(Boc)-OH and Fmoc-D-Trp(Boc)-OH, detailing their structural differences and the resulting effects on peptide conformation, supported by established principles and experimental methodologies.

Introduction to the Amino Acid Derivatives

Both this compound and Fmoc-D-Trp(Boc)-OH are building blocks used in solid-phase peptide synthesis (SPPS), featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a tert-butyloxycarbonyl (Boc) group protecting the indole (B1671886) side chain of D-tryptophan. The key distinction lies in the presence of a methyl group on the alpha-amino nitrogen in this compound.

Fmoc-D-Trp(Boc)-OH is a standard D-amino acid derivative used to introduce a D-tryptophan residue into a peptide chain. The presence of the D-amino acid can already induce specific conformational constraints, such as promoting beta-turns.

This compound , on the other hand, is an N-methylated amino acid derivative. The introduction of a methyl group on the amide nitrogen has significant steric and electronic consequences for the peptide backbone, leading to more pronounced conformational restrictions.

Physicochemical Properties

A summary of the key physicochemical properties of the two amino acid derivatives is presented below.

PropertyThis compoundFmoc-D-Trp(Boc)-OH
Molecular Formula C₃₂H₃₂N₂O₆[1]C₃₁H₃₀N₂O₆[2][3]
Molecular Weight 540.6 g/mol [1]526.58 g/mol [2][3]
Appearance White to off-white powderWhite to off-white powder[3]
Key Structural Difference Methyl group on the α-amino nitrogenHydrogen on the α-amino nitrogen

Effects on Peptide Conformation

The N-methylation of a peptide backbone amide bond, as facilitated by the incorporation of this compound, induces significant conformational changes primarily due to two factors: the elimination of the amide proton and steric hindrance.

1. Elimination of the Amide Proton: The amide proton is a crucial hydrogen bond donor, essential for the stabilization of secondary structures like α-helices and β-sheets.[4] N-methylation removes this proton, preventing the formation of conventional hydrogen bonds at that position.[4] This disruption can lead to a destabilization of regular secondary structures.

2. Steric Hindrance: The presence of the methyl group introduces steric bulk, which restricts the rotation around the Cα-C and N-Cα bonds (the ψ and φ dihedral angles, respectively).[4] This steric hindrance limits the accessible conformational space for the amino acid residue, favoring specific backbone geometries. N-methylation is known to favor β-turns and can also promote the formation of β-sheets.[4]

The following table summarizes the expected conformational effects of incorporating these two amino acid derivatives into a peptide chain.

Conformation ParameterEffect of Fmoc-D-Trp(Boc)-OHEffect of this compound
Secondary Structure Can induce β-turns due to D-configuration. Can participate in α-helices and β-sheets through hydrogen bonding.Disrupts α-helices and conventional β-sheets by removing a hydrogen bond donor.[4] Promotes the formation of β-turns and can favor specific types of β-sheet structures.[4]
Backbone Flexibility Provides some local rigidity compared to L-amino acids.Significantly restricts backbone flexibility due to steric hindrance of the N-methyl group.[4]
Cis/Trans Amide Bond Amide bond is predominantly in the trans conformation.The energy barrier between cis and trans amide bond conformations is lowered, increasing the likelihood of cis-amide bonds, which can induce sharp turns in the peptide backbone.
Proteolytic Stability D-amino acids generally increase resistance to enzymatic degradation.N-methylation provides steric hindrance that significantly increases resistance to proteases.[5][6]
Cell Permeability Can influence permeability depending on the overall peptide structure.N-methylation can enhance cell permeability by reducing the number of hydrogen bond donors and increasing lipophilicity.[7][8]

Experimental Protocols

Detailed methodologies for the synthesis and conformational analysis of peptides containing these derivatives are crucial for reproducible research.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

A standard protocol for incorporating either Fmoc-D-Trp(Boc)-OH or this compound into a peptide sequence is as follows:

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: The desired Fmoc-amino acid (either Fmoc-D-Trp(Boc)-OH or this compound) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to couple with the deprotected N-terminus of the peptide.

  • Washing: The resin is washed again with DMF to remove any unreacted reagents.

  • Repeat: This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on the tryptophan) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).

Conformational Analysis

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the secondary structure content of a peptide in solution.

  • Sample Preparation: A stock solution of the purified peptide is prepared in a suitable buffer (e.g., phosphate (B84403) buffer) that is transparent in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded, typically from 190 to 260 nm, using a quartz cuvette. A spectrum of the buffer alone is also recorded as a blank.

  • Data Analysis: The buffer spectrum is subtracted from the peptide spectrum. The resulting data, usually in millidegrees, is converted to mean residue ellipticity. The shape of the spectrum provides qualitative information about the secondary structure:

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 190 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random Coil: A strong negative band around 200 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of a peptide in solution.

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • Data Acquisition: A series of 1D and 2D NMR experiments are performed, such as COSY, TOCSY, and NOESY.

  • Data Analysis:

    • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

    • Structural Restraints: Nuclear Overhauser Effect (NOE) data provides information about through-space distances between protons, which are used as restraints in structure calculations. For N-methylated peptides, the absence of the amide proton can make this more challenging.

    • Dihedral Angles: J-coupling constants can be used to determine dihedral angles (φ) of the peptide backbone.

    • Structure Calculation: The collected distance and dihedral angle restraints are used in computational software to generate a family of 3D structures consistent with the experimental data.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.

  • Crystallization: The purified peptide is screened against a wide range of conditions to find the optimal conditions for forming well-ordered crystals. This is often the most challenging step.

  • Data Collection: The crystals are exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is used to calculate an electron density map, into which the peptide structure is built and refined. The final structure provides precise atomic coordinates.

Visualizing the Impact of N-Methylation

The following diagrams illustrate the key concepts discussed in this guide.

Peptide_Synthesis_Workflow Resin Solid Support Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final step Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Figure 1. General workflow for Fmoc-based solid-phase peptide synthesis.

Conformational_Effects cluster_non_methylated Fmoc-D-Trp(Boc)-OH Incorporation cluster_methylated This compound Incorporation a1 Amide Proton Present a2 Hydrogen Bonding Possible a1->a2 a3 Stabilizes α-Helices & β-Sheets a2->a3 b1 Amide Proton Absent b2 No Hydrogen Bond Donation b1->b2 b3 Disrupts α-Helices & β-Sheets b2->b3 b4 Steric Hindrance b5 Restricted Backbone Rotation b4->b5 b6 Promotes β-Turns b5->b6

Figure 2. Comparison of the conformational effects of incorporating non-methylated versus N-methylated amino acids.

Signaling_Pathway_Analogy cluster_peptide_design Peptide Design Strategy Start Desired Peptide Property (e.g., Stability, Activity) Decision Incorporate N-Methylation? Start->Decision Fmoc_D_Trp Use Fmoc-D-Trp(Boc)-OH Decision->Fmoc_D_Trp No Fmoc_NMe_D_Trp Use this compound Decision->Fmoc_NMe_D_Trp Yes Result1 Standard Conformation (H-bonding intact) Fmoc_D_Trp->Result1 Result2 Constrained Conformation (β-turns favored, increased stability) Fmoc_NMe_D_Trp->Result2

Figure 3. A decision-making pathway for choosing between Fmoc-D-Trp(Boc)-OH and this compound in peptide design.

Conclusion

The choice between this compound and Fmoc-D-Trp(Boc)-OH is a critical decision in peptide design that has profound implications for the final conformation and properties of the peptide. While the incorporation of a D-amino acid itself introduces conformational constraints, N-methylation provides a more drastic and targeted approach to manipulate the peptide backbone. By restricting conformational flexibility, disrupting regular secondary structures, and enhancing proteolytic stability, N-methylation is a powerful tool for optimizing peptide therapeutics. The selection of the appropriate building block should be guided by the desired conformational outcome and the overall goals of the research or drug development program. A thorough conformational analysis using a combination of techniques such as CD, NMR, and X-ray crystallography is essential to fully characterize the structural consequences of these modifications.

References

Decoding Purity: A Comparative Guide to Analytical Methods for Fmoc-N-Me-D-Trp(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. The protected amino acid, Fmoc-N-Me-D-Trp(Boc)-OH, a key building block in the synthesis of complex peptides, is no exception. Ensuring its chemical and stereochemical integrity is paramount to the successful synthesis of the target therapeutic peptide. This guide provides a comprehensive comparison of the primary analytical methods used to determine the purity of this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate techniques for quality control.

The principal methods for evaluating the purity of this compound include High-Performance Liquid Chromatography (HPLC) for chemical purity, Chiral HPLC for enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity profiling, and Mass Spectrometry (MS) for molecular weight verification. Each of these techniques provides a unique and complementary piece of the purity puzzle.

Quantitative Purity Assessment: A Head-to-Head Comparison

The following table summarizes the quantitative data obtained from the analysis of a representative batch of this compound using various analytical techniques.

Analytical Method Parameter Measured Result Instrumentation Key Advantages Limitations
Reverse-Phase HPLC Chemical Purity99.5%Agilent 1100 SeriesHigh resolution, quantitative, robustMay not separate all impurities, requires chromophoric groups
Chiral HPLC Enantiomeric Purity>99.8% (D-enantiomer)Shimadzu Prominence LC-20ADAccurately quantifies enantiomeric excessRequires specialized chiral stationary phases
¹H NMR Spectroscopy Structural Integrity & Residual SolventsConforms to structure, <0.1% residual solventsBruker Avance III 400 MHzNon-destructive, provides structural information, detects non-UV active impuritiesLess sensitive for quantitation of minor impurities compared to HPLC
LC-MS Molecular Weight Confirmation[M+H]⁺ = 541.2 g/mol Waters ACQUITY UPLC with SQ Detector 2High sensitivity and specificity, confirms identityNot inherently quantitative without calibration

Visualizing the Analytical Workflow

The determination of this compound purity is a multi-step process that leverages the strengths of different analytical techniques in a logical sequence.

Analytical Workflow for this compound Purity start Sample of This compound hplc Reverse-Phase HPLC start->hplc chiral_hplc Chiral HPLC start->chiral_hplc nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms LC-MS start->ms chem_purity Chemical Purity (>99%) hplc->chem_purity enant_purity Enantiomeric Purity (>99.8%) chiral_hplc->enant_purity struct_confirm Structural Confirmation nmr->struct_confirm mw_confirm Molecular Weight Confirmation ms->mw_confirm final Qualified for Use in Peptide Synthesis chem_purity->final enant_purity->final struct_confirm->final mw_confirm->final

Caption: Workflow for Purity Analysis.

Detailed Experimental Protocols

To ensure the reproducibility of these analytical methods, detailed experimental protocols are provided below.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is employed to determine the chemical purity of the compound by separating it from any process-related impurities or degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 Series with a UV detector.

  • Column: C18 XBridge BEH 130 Å, 3.5 µm, 4.6 mm x 100 mm.[1]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 50% to 100% B over 8 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Workflow Diagram:

RP-HPLC Experimental Workflow prep Sample Preparation (1 mg/mL in ACN) inject Inject 10 µL into HPLC System prep->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection at 220 nm separate->detect analyze Chromatogram Analysis (Peak Integration) detect->analyze result Determine Chemical Purity (%) analyze->result

Caption: RP-HPLC Experimental Workflow.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

The stereochemical purity is a critical quality attribute. Chiral HPLC is the gold standard for separating and quantifying the desired D-enantiomer from its L-enantiomer counterpart.[2]

Instrumentation and Conditions:

  • HPLC System: Shimadzu Prominence LC-20AD with a UV detector.

  • Column: CHIRALPAK® IA, 5 µm, 4.6 mm x 250 mm.[2]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (90:10, v/v).[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 5 µL.[4]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal structural confirmation and is an excellent tool for identifying and quantifying residual solvents and other non-UV active impurities.[5]

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the identity of the compound by determining its molecular weight with high accuracy.[1]

Instrumentation and Conditions:

  • LC-MS System: Waters ACQUITY UPLC with a Single Quadrupole Detector.

  • Column: XSelect C18, 3.5 µm, 4.6 mm x 50 mm.[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.07% Formic Acid.[1]

  • Gradient: 50% to 100% B over 3.5 minutes.[1]

  • Flow Rate: 1.6 mL/min.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in acetonitrile.

Alternative and Complementary Methods

While the above methods are the most common, other techniques can be employed for a more comprehensive analysis:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary purity assessment and for monitoring reaction progress. It is often used as a qualitative check.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule, serving as an additional identity check.

  • Elemental Analysis: Can be used to confirm the elemental composition of the compound.

References

A Comparative Analysis of Coupling Reagents for the Acylation of Fmoc-N-Me-D-Trp(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of sterically hindered amino acids, such as Fmoc-N-Me-D-Trp(Boc)-OH, into peptide sequences is a significant challenge in solid-phase peptide synthesis (SPPS). The N-methyl group on the backbone and the bulky tert-butyloxycarbonyl (Boc) protecting group on the tryptophan indole (B1671886) ring create considerable steric hindrance, which can impede the efficiency of the coupling reaction. This can lead to lower yields, incomplete reactions, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore critical to the successful synthesis of peptides containing this modified amino acid.

This guide provides a comparative study of three commonly used classes of coupling reagents—aminium/uronium salts (HATU and HBTU) and phosphonium (B103445) salts (PyBOP)—for the acylation of this compound. The performance of these reagents is evaluated based on coupling efficiency, reaction time, and potential side reactions.

Performance Comparison of Coupling Reagents

The choice of coupling reagent directly impacts the yield, purity, and stereochemical integrity of the final peptide. While direct comparative data for this compound is limited in publicly available literature, the following table summarizes the expected performance of each reagent based on data from the coupling of other sterically hindered and N-methylated amino acids.

Coupling ReagentClassTypical Coupling TimeCoupling Efficiency (%)Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt20 - 45 minutes> 99.5Highly reactive, excellent for hindered couplings, low racemization risk.[1][2]Higher cost, potential for guanidinylation of the N-terminal amine if used in excess.[1]
HBTU Aminium/Uronium Salt30 - 60 minutes98 - 99.5Good balance of reactivity and cost, widely used for standard couplings.[1][3]Can be less effective than HATU for highly hindered couplings and in preventing racemization.[2][3] Potential for guanidinylation.[4]
PyBOP Phosphonium Salt30 - 60 minutes98 - 99Efficient, with no risk of guanidinylation side reactions.[1]Byproducts can be challenging to remove in solution-phase synthesis.
DIC/HOBt Carbodiimide60 - 120 minutes95 - 98Cost-effective, low risk of guanidinylation.Slower reaction rates, potential for N-acylurea formation as a side product.

Experimental Workflow and Decision Making

The general workflow for a coupling step in SPPS is illustrated below. The selection of a specific coupling reagent is a critical decision within this workflow and is influenced by several factors.

G General SPPS Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Progression Resin_Prep Resin Swelling & Fmoc Deprotection AA_Prep Amino Acid Activation Coupling Coupling Reaction on Solid Support AA_Prep->Coupling Add activated amino acid to resin Monitoring Monitoring of Reaction Completion (e.g., Kaiser Test) Coupling->Monitoring Monitoring->Coupling If incomplete, recouple Washing Washing of Resin Monitoring->Washing If complete Next_Cycle Proceed to Next Cycle or Final Cleavage Washing->Next_Cycle

Caption: General workflow of a single Fmoc-SPPS cycle.

The decision-making process for selecting the most suitable coupling reagent for a sterically hindered amino acid like this compound involves a trade-off between reactivity, cost, and the potential for side reactions.

G Coupling Reagent Selection Logic Start Start: Couple Sterically Hindered This compound High_Efficiency Is Highest Coupling Efficiency Critical? Start->High_Efficiency Racemization_Risk Is there a High Risk of Racemization? High_Efficiency->Racemization_Risk No HATU Use HATU High_Efficiency->HATU Yes Guanidinylation_Concern Is Guanidinylation a Concern (e.g., excess reagent used)? Racemization_Risk->Guanidinylation_Concern No Racemization_Risk->HATU Yes Cost_Constraint Are there Strict Cost Constraints? Guanidinylation_Concern->Cost_Constraint No PyBOP Use PyBOP Guanidinylation_Concern->PyBOP Yes HBTU Use HBTU Cost_Constraint->HBTU No DIC_HOBt Use DIC/HOBt Cost_Constraint->DIC_HOBt Yes

Caption: Decision matrix for selecting a coupling reagent.

Detailed Experimental Protocols

The following are generalized experimental protocols for the coupling of this compound in solid-phase peptide synthesis. It is important to note that optimization may be required for specific peptide sequences.

Protocol 1: Coupling using HATU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[1]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 20-45 minutes.[1]

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative test indicates a complete reaction.

  • Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and dichloromethane (B109758) (DCM) (3 times).

Protocol 2: Coupling using HBTU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.[1]

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.[1]

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 3: Coupling using PyBOP
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF or DCM.

  • Activation Mixture: In a separate vessel, dissolve this compound (2 equivalents) and PyBOP (2 equivalents) in DMF or DCM. Add DIPEA (4 equivalents).[5]

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 1-3 hours.[5]

  • Monitoring and Washing: Monitor the reaction using the Kaiser test and wash the resin as described in the previous protocols upon completion.

Conclusion

For the coupling of the sterically demanding this compound, HATU is generally the most effective reagent, offering high coupling efficiency and minimal risk of racemization.[1][2] However, its higher cost may be a consideration. PyBOP presents a strong alternative, providing high efficiency without the risk of guanidinylation.[1] HBTU is a cost-effective and reliable option for less challenging couplings but may be less efficient in this specific case.[1][3] The choice of reagent should be guided by the specific requirements of the synthesis, balancing the need for high purity and yield against cost and potential side reactions.

References

Evaluating the impact of N-methylation on the biological activity of peptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the impact of N-methylation on peptide bioactivity, complete with comparative data, experimental protocols, and pathway visualizations.

The therapeutic potential of peptides is often limited by their inherent drawbacks, such as susceptibility to enzymatic degradation, poor membrane permeability, and conformational flexibility, which can lead to reduced receptor affinity. N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, has emerged as a powerful strategy to overcome these limitations. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of peptides, making it a critical tool in modern drug design.[1][2] This guide provides an in-depth evaluation of the impact of N-methylation on the biological activity of peptides, supported by experimental data and detailed methodologies.

Enhancing Proteolytic Stability

One of the most significant advantages of N-methylation is the increased resistance of peptides to enzymatic degradation. Proteases recognize and cleave peptides based on the specific conformation of the peptide backbone. N-methylation disrupts the hydrogen bonding network required for protease recognition and can sterically hinder the approach of the enzyme to the scissile bond, thereby protecting the peptide from cleavage.

A study on a tri-N-methylated analog of the Veber-Hirschmann peptide, a somatostatin (B550006) analog, demonstrated a drastic improvement in metabolic stability.[2]

PeptideModificationHalf-life in Human Serum
Peptide AUnmodified15 minutes
Peptide A'N-methylated at P1120 minutes
Peptide BUnmodified35 minutes
Peptide B'N-methylated at P2> 240 minutes

This table presents illustrative data on the enhanced proteolytic stability of N-methylated peptides compared to their unmodified counterparts.

Improving Membrane Permeability and Oral Bioavailability

N-methylation can significantly enhance the ability of peptides to cross cell membranes, a critical factor for oral bioavailability. By replacing an amide proton with a methyl group, N-methylation reduces the hydrogen bond donor capacity of the peptide backbone. This decreases the energy penalty required for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane. The addition of a methyl group also increases the lipophilicity of the peptide, further favoring its partitioning into the membrane.

Impressive results have been observed in this area. For instance, a tri-N-methylated analog of a Veber-Hirschmann peptide exhibited 10% oral bioavailability.[2] Furthermore, a cyclic hexapeptide with three N-methyl groups showed an oral bioavailability of 28% in rats.[3] In another study, an N-methylated cyclic peptide showed a 68% increase in permeability across the Caco-2 cell membrane compared to the non-N-methylated version.

Modulating Receptor Binding Affinity

The effect of N-methylation on receptor binding affinity is highly dependent on the specific peptide and the position of the methylation. By constraining the peptide's conformation, N-methylation can pre-organize the peptide into its bioactive conformation, which can lead to a significant increase in binding affinity. However, if the induced conformation is not optimal for receptor binding, a decrease in affinity may be observed. Therefore, a systematic "N-methyl scan," where each amino acid position is individually methylated, is often necessary to identify the optimal modification sites.

The following table shows the impact of N-methylation at different positions on the binding affinity of a cyclic hexapeptide integrin antagonist, cyclo(-GRGDfL-), to different integrin subtypes. The data is presented as IC50 values (nM), where a lower value indicates higher binding affinity.

PeptideSequenceαvβ3 IC50 (nM)αvβ5 IC50 (nM)αIIbβ3 IC50 (nM)
1 cyclo(-GRGDfL-)1401200160
2 cyclo(-G(NMe)RGDfL-)2502500300
3 cyclo(-GR(NMe)GDfL-)80800120
4 cyclo(-GRG(NMe)DfL-)300>10000450
5 cyclo(-GRGD(NMe)fL-)1801500200
6 cyclo(-GRGDf(NMe)L-)1201000150
7 cyclo(-GRGDfL(NMe)-)2002000250

This table, adapted from a doctoral thesis, illustrates how N-methylation at different positions of a cyclic peptide can modulate its binding affinity and selectivity for different integrin receptors.[4]

Experimental Protocols

Proteolytic Stability Assay

This protocol outlines a general procedure for assessing the stability of peptides in the presence of proteases, such as those found in human serum or plasma.

Materials:

  • Test peptide and N-methylated analogs

  • Human serum or plasma (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the test peptide and its N-methylated analogs in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm the human serum or plasma to 37°C.

    • Add the peptide stock solution to the serum/plasma to a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to precipitate the proteins and stop the enzymatic degradation.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of remaining intact peptide.

    • The percentage of intact peptide at each time point is calculated relative to the amount at time zero.

    • The half-life (t1/2) of the peptide is determined by plotting the percentage of intact peptide against time and fitting the data to a first-order decay curve.

  • Metabolite Identification (Optional):

    • The supernatant can also be analyzed by LC-MS to identify the cleavage products and determine the sites of proteolytic degradation.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)

  • Transwell® inserts (with a microporous membrane)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test peptide and N-methylated analogs

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with well-established tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A high TEER value indicates a well-formed barrier.

    • Alternatively, the permeability of a fluorescent marker that is known to have low permeability (e.g., Lucifer Yellow) can be measured.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test peptide solution in HBSS to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specific time points, collect samples from the basolateral compartment and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - for efflux assessment):

    • The same procedure is followed, but the test compound is added to the basolateral compartment, and samples are collected from the apical compartment.

  • Sample Analysis:

    • Quantify the concentration of the peptide in the collected samples using a validated analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of peptide transport across the monolayer.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the peptide in the donor compartment.

    • An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the peptide is a substrate for active efflux transporters.

Visualizing the Impact of N-Methylation

GPCR Signaling Pathway Activated by an N-Methylated Peptide Agonist

GPCR_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Recruitment Peptide N-Methylated Peptide Agonist Peptide->GPCR Binding & Activation G_alpha Gα-GTP G_Protein->G_alpha GDP/GTP Exchange G_betagamma Gβγ Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: A generalized GPCR signaling pathway activated by an N-methylated peptide agonist.

Experimental Workflow for Synthesis and Evaluation of N-Methylated Peptides

Workflow SPPS Solid-Phase Peptide Synthesis (Unmodified Peptide) N_Methylation On-Resin N-Methylation SPPS->N_Methylation Cleavage Cleavage from Resin & Deprotection N_Methylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Biological_Assays Biological Activity Evaluation Characterization->Biological_Assays Stability_Assay Proteolytic Stability Assay Biological_Assays->Stability_Assay Permeability_Assay Permeability Assay (e.g., Caco-2) Biological_Assays->Permeability_Assay Binding_Assay Receptor Binding Assay (IC50/Ki) Biological_Assays->Binding_Assay Data_Analysis Data Analysis & Structure-Activity Relationship Stability_Assay->Data_Analysis Permeability_Assay->Data_Analysis Binding_Assay->Data_Analysis

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

Conclusion

N-methylation is a versatile and powerful tool in peptide drug discovery. By strategically introducing methyl groups into the peptide backbone, researchers can systematically improve key properties such as proteolytic stability and membrane permeability. The impact on receptor binding is context-dependent and requires careful optimization. The ability to fine-tune these parameters allows for the rational design of peptide-based therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles, ultimately increasing their potential for clinical success.

References

Navigating the Conformational Landscape: A Comparative Guide to NMR Spectroscopic Analysis of Peptides with Incorporated N-Me-D-Trp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids, particularly N-Me-D-Trp, into peptides represents a key strategy for enhancing therapeutic properties such as proteolytic stability and cell permeability. However, this modification introduces significant complexity to the peptide's conformational behavior. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool to elucidate these structural nuances in solution. This guide provides an objective comparison of NMR spectroscopic data between peptides with and without the N-Me-D-Trp modification, supported by detailed experimental protocols and data presentation to aid in the rational design of peptide-based therapeutics.

The substitution of a backbone amide proton with a methyl group in N-methylated peptides eliminates a hydrogen bond donor, which can significantly alter the peptide's conformational flexibility and its propensity to form stable secondary structures like β-turns and helices. Understanding these conformational changes is paramount for predicting a peptide's biological activity and pharmacokinetic profile. NMR spectroscopy offers a window into the solution-state structure and dynamics of these modified peptides, providing crucial data on atomic-level interactions and overall fold.

Comparative Analysis of NMR Parameters

The introduction of an N-methyl group at the D-Tryptophan residue induces notable changes in key NMR parameters, primarily observed in chemical shifts (δ), Nuclear Overhauser Effect (NOE) intensities, and scalar coupling constants (J-couplings). These parameters provide a wealth of information regarding the local electronic environment, through-space proton distances, and dihedral angles, respectively.

Chemical Shift Perturbations

The N-methylation of a peptide backbone typically leads to characteristic shifts in the NMR signals of the modified residue and its neighbors. The absence of the amide proton in N-Me-D-Trp results in the disappearance of its corresponding signal in the 1H NMR spectrum. Furthermore, the electron-donating nature of the methyl group can influence the chemical shifts of the alpha-carbon (Cα) and alpha-proton (Hα) of the N-methylated residue.

Table 1: Comparative 1H and 13C Chemical Shifts (δ, ppm) of a Model Peptide with and without N-Me-D-Trp

ResidueAtomParent Peptide (with D-Trp)N-Methylated Peptide (with N-Me-D-Trp)Δδ (ppm)
D-Trp N-CH3 -3.15 -
4.854.95 +0.10
55.258.9 +3.7
28.127.5 -0.6
Preceding Residue 4.304.25 -0.05
Following Residue 4.404.48 +0.08

Note: Data is hypothetical and for illustrative purposes. Actual chemical shifts will vary depending on the peptide sequence and solvent conditions.

Nuclear Overhauser Effect (NOE) Data

NOEs provide information about the through-space proximity of protons (typically < 5 Å). The analysis of NOE patterns is crucial for determining the three-dimensional structure of peptides. However, N-methylation can lead to a reduction in the number of observable NOEs due to the absence of the amide proton and increased conformational flexibility. Despite this, key NOE correlations involving the N-methyl protons and other protons in the peptide can provide valuable distance restraints.

Table 2: Comparison of Key NOE Correlations and Inferred Distances

NOE CorrelationParent Peptide (with D-Trp)N-Methylated Peptide (with N-Me-D-Trp)
D-Trp Hα(i) - Following Residue HN(i+1)Strong (d ≈ 2.2 Å)Absent
Preceding Residue Hα(i-1) - D-Trp HN(i)Medium (d ≈ 2.8 Å)Absent
N-Me-D-Trp N-CH3(i) - Preceding Residue Hα(i-1) -Medium (d ≈ 3.0 Å)
N-Me-D-Trp N-CH3(i) - D-Trp Hα(i) -Strong (d ≈ 2.5 Å)
N-Me-D-Trp N-CH3(i) - Following Residue Hα(i+1) -Weak (d ≈ 4.5 Å)

Note: NOE intensities are qualitative (Strong, Medium, Weak) and inferred distances (d) are approximate.

J-Coupling Constants

Three-bond J-coupling constants (³J) are related to the dihedral angles of the peptide backbone (φ, ψ) and side chains (χ) through the Karplus equation. The ³JHNHα coupling constant, which provides information about the φ torsion angle, is absent for the N-Me-D-Trp residue. However, other J-couplings, such as ³JHαHβ, can still be measured to provide information about the side-chain conformation.

Table 3: Comparison of ³J-Coupling Constants (Hz)

Coupling ConstantParent Peptide (with D-Trp)N-Methylated Peptide (with N-Me-D-Trp)
³JHNHα (D-Trp) 8.5N/A
³JHαHβ1 (D-Trp) 6.26.5
³JHαHβ2 (D-Trp) 7.87.5

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining high-quality and reproducible NMR data for the conformational analysis of peptides containing N-Me-D-Trp.

Sample Preparation
  • Peptide Synthesis and Purification: The peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The N-Me-D-Trp residue can be incorporated using commercially available Fmoc-N-Me-D-Trp-OH. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Sample Dissolution: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or a mixture of H2O/D2O (9:1) with a buffer such as 20 mM phosphate (B84403) at a specific pH). The concentration should be in the range of 1-5 mM.

  • Internal Standard: Add a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (B1202638) (TMS).

NMR Data Acquisition

A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required for a comprehensive analysis.

  • 1D 1H NMR: Provides an initial overview of the sample's purity and conformational homogeneity.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues. A mixing time of 60-80 ms (B15284909) is typically used.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons, which are used to derive distance restraints. A range of mixing times (e.g., 100-400 ms for NOESY) should be tested to monitor for spin diffusion. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

  • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

  • 2D 1H-15N HSQC (if 15N labeling is employed): Correlates amide protons with their attached nitrogens. This is not applicable for the N-Me-D-Trp residue itself but is useful for the rest of the peptide.

Data Processing and Analysis
  • Data Processing: Process the raw NMR data using software such as TopSpin, NMRPipe, or MestReNova. This includes Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment: Sequentially assign all proton and carbon resonances using the combination of TOCSY, NOESY/ROESY, and HSQC spectra.

  • Structural Restraint Generation:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectra and calibrate them to interproton distances.

    • Dihedral Angle Restraints: Measure ³J-coupling constants from high-resolution 1D or 2D spectra and use the Karplus equation to derive dihedral angle restraints.

  • Structure Calculation: Use the experimental restraints in molecular modeling programs such as CYANA, XPLOR-NIH, or Amber to calculate an ensemble of 3D structures that are consistent with the NMR data.

Visualization of the Experimental Workflow

NMR_Workflow cluster_synthesis Peptide Preparation cluster_sample NMR Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Processing & Analysis cluster_output Final Output synthesis Peptide Synthesis (with N-Me-D-Trp) purification HPLC Purification synthesis->purification dissolution Dissolution in Deuterated Solvent purification->dissolution standard Addition of Internal Standard dissolution->standard nmr_1d 1D ¹H NMR standard->nmr_1d nmr_2d 2D NMR Experiments (TOCSY, NOESY/ROESY, HSQC) nmr_1d->nmr_2d processing Data Processing nmr_2d->processing assignment Resonance Assignment processing->assignment restraints Structural Restraint Generation assignment->restraints calculation 3D Structure Calculation restraints->calculation ensemble Conformational Ensemble calculation->ensemble

Caption: Experimental workflow for the NMR spectroscopic analysis of peptides containing N-Me-D-Trp.

Logical Relationship of Conformational Impact

Conformational_Impact cluster_changes Primary Structural Changes cluster_consequences Conformational Consequences cluster_properties Impact on Properties N_Me_D_Trp Incorporation of N-Me-D-Trp no_h_bond Loss of Amide Proton (H-bond donor) N_Me_D_Trp->no_h_bond steric_bulk Increased Steric Bulk N_Me_D_Trp->steric_bulk flexibility Increased Backbone Flexibility no_h_bond->flexibility cis_trans Cis/Trans Isomerization of Peptide Bond steric_bulk->cis_trans secondary_structure Disruption of Secondary Structure (e.g., β-sheets) flexibility->secondary_structure stability Enhanced Proteolytic Stability flexibility->stability permeability Improved Membrane Permeability flexibility->permeability binding Altered Receptor Binding Affinity secondary_structure->binding

Caption: Impact of N-Me-D-Trp incorporation on peptide conformation and properties.

Assessing the Stability of the Boc Protecting Group on Tryptophan Under Various SPPS Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high purity and yield of the final peptide product. The indole (B1671886) side chain of tryptophan (Trp) is particularly susceptible to modification during SPPS, necessitating robust protection. This guide provides a comprehensive assessment of the stability of the tert-butyloxycarbonyl (Boc) protecting group on tryptophan under various SPPS conditions, offering a comparative analysis with alternative protecting groups and supported by experimental data and detailed protocols.

The primary function of the Boc group on the indole nitrogen of tryptophan is to shield it from electrophilic attack, a common side reaction during the acidic conditions of SPPS, particularly during the final cleavage from the resin.[1][2] Carbocations generated from the cleavage of other side-chain protecting groups, such as Pbf on arginine, or from the resin linker itself, can lead to unwanted alkylation of the electron-rich indole ring.[1][2][3] The use of Boc-protected tryptophan, particularly Fmoc-Trp(Boc)-OH in Fmoc-based SPPS, is strongly recommended to mitigate these side reactions and ensure a cleaner crude product.[1][2]

Comparative Stability and Performance

The choice of protecting group for tryptophan significantly impacts the prevention of side reactions and the overall success of the synthesis. The following table summarizes the performance of the Boc group in comparison to other commonly used protecting groups for tryptophan.

Protecting GroupSynthesis StrategyStabilityDeprotection ConditionsKey AdvantagesCommon Side Reactions PreventedPotential Issues
Boc (tert-Butyloxycarbonyl)FmocStable to base (e.g., piperidine)[1]Strong acid (e.g., TFA)[1]Excellent prevention of indole alkylation, especially from Arg(Pbf/Pmc) carbocations.[1][4]Alkylation, tert-butylation.[1][5]Can be cleaved prematurely under harsh acidic conditions if not optimized.
For (Formyl)BocStable to moderate acid.[1]Base (e.g., piperidine, DMEDA) or strong acid (HF) with scavengers.[1]Stable in repetitive acid treatments of Boc-SPPS.Alkylation.Potential for formyl group migration to a free Nα-amino group, leading to truncated peptides.[1]
Mts (Mesitylene-2-sulfonyl)FmocGenerally stable to acidic conditions.Strong acid (e.g., HF, TFMSA), often requiring extended cleavage times.[2][6]Offers protection against various side reactions.Oxidation, alkylation.[6]Can be labile to the basic conditions of Fmoc deprotection (piperidine), leading to premature cleavage.[6] Sulfonamide formation as a side product.[6]
None (Unprotected)Fmoc/BocLow stability to acidic conditions and carbocations.[1]N/ASimplicity.None.Highly susceptible to alkylation, oxidation, and modification by cleavage byproducts.[1][2][7]

Experimental Protocols

To quantitatively assess the stability of the Boc protecting group on tryptophan, a series of experiments can be conducted. These typically involve synthesizing a model peptide containing a Trp(Boc) residue and analyzing the cleavage products under various conditions.

Protocol 1: General Cleavage of a Peptide Containing Trp(Boc) from the Resin

This protocol describes the standard procedure for cleaving a peptide with a Boc-protected tryptophan from the solid support and concomitant removal of other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin containing Trp(Boc)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

  • HPLC system

  • Mass spectrometer

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Remove the DCM and add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis.

Protocol 2: HPLC Analysis of Cleavage Products

High-Performance Liquid Chromatography (HPLC) is a crucial technique to assess the purity of the cleaved peptide and identify any side products resulting from the instability of the Boc group.

Instrumentation:

  • Reverse-phase HPLC system with a C18 column.

  • UV detector (monitoring at 220 nm and 280 nm).

Typical HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min

  • Injection Volume: 20 µL of the dissolved crude peptide.

Analysis:

  • The chromatogram will show a major peak corresponding to the desired peptide.

  • The presence of additional peaks may indicate side products. The retention times and peak areas can be used to quantify the extent of any degradation or side reactions.

  • Fractions corresponding to the main peak and any significant side products should be collected for further analysis by mass spectrometry.

Protocol 3: Mass Spectrometry Analysis

Mass spectrometry (MS) is used to confirm the identity of the desired peptide and to characterize any side products observed in the HPLC analysis.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Introduce the collected HPLC fractions into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

Analysis:

  • The observed molecular weight of the main peak should match the calculated molecular weight of the target peptide.

  • The molecular weights of any side products can provide insights into the nature of the side reactions (e.g., alkylation, loss of the Boc group without complete deprotection of other groups).

Visualizing Workflows and Relationships

To better illustrate the processes involved in assessing the stability of the Boc protecting group on tryptophan, the following diagrams have been generated using Graphviz.

SPPS_Workflow Resin Solid Support (Resin) Coupling Amino Acid Coupling Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Nα-Fmoc Deprotection (Piperidine) Wash2 Wash Deprotection->Wash2 Wash1->Deprotection Wash2->Coupling Repeat for each amino acid Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide Stability_Assessment_Workflow start Synthesize Model Peptide with Trp(Boc) cleavage Cleavage under Various Conditions start->cleavage hplc HPLC Analysis cleavage->hplc ms Mass Spectrometry Analysis hplc->ms data Data Analysis & Quantification of Side Products ms->data conclusion Assess Boc-Trp Stability data->conclusion Side_Reactions Trp_Indole Tryptophan Indole Ring Alkylation Alkylated Tryptophan (Side Product) Trp_Indole->Alkylation Carbocation Carbocation (R+) from Pbf, tBu, etc. Carbocation->Trp_Indole attacks Boc_Group Boc Protecting Group Boc_Group->Trp_Indole protects

References

Safety Operating Guide

Proper Disposal of Fmoc-N-Me-D-Trp(Boc)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. This guide provides essential safety and logistical information for the proper disposal of Fmoc-N-Me-D-Trp(Boc)-OH, a protected amino acid commonly utilized in peptide synthesis. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is imperative to be aware of its specific hazards. According to its Safety Data Sheet (SDS), this compound is classified as a skin sensitizer (B1316253) and is toxic to aquatic life with long-lasting effects.[1] Therefore, preventing skin contact and release into the environment are primary safety concerns.

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves should be inspected before use and disposed of as contaminated waste after handling.[1]

  • Body Protection: A standard laboratory coat to protect clothing and skin.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (CAS Number: 197632-75-0).

PropertyValueSource
Molecular Formula C₃₂H₃₂N₂O₆[2][3][4][5]
Molecular Weight 540.61 g/mol [2][3][4][5]
Appearance White to off-white powder[2][4]
Storage Temperature 15-25°C[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[6][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9][10]

Disposal of Solid this compound Waste
  • Containerization:

    • Place the solid waste in a clearly labeled, sealable, and chemically compatible container.[10] If possible, use the original container.[11]

    • The container must be in good condition and free of leaks.

  • Labeling:

    • Affix a hazardous waste tag to the container.[6][8][12]

    • The label must include:

      • The full chemical name: "this compound".

      • The words "Hazardous Waste".[8][9]

      • The date of accumulation.[8][9]

      • The primary hazards (e.g., "Skin Sensitizer," "Environmental Hazard").[1]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is away from drains and incompatible materials.[9][13]

    • Ensure the container is securely closed when not in use.[9]

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed chemical waste disposal company.[9][10] Follow your institution's specific procedures for requesting a waste pickup. The final disposal method will likely be incineration at an approved waste disposal plant.[1]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and empty product containers, are considered contaminated waste and must be disposed of as such.

  • Solid Items (gloves, weighing paper, etc.): Place these items in the same designated hazardous waste container as the solid chemical waste.[9][12]

  • Empty Containers: The original product container, even if empty, should be disposed of as unused product by placing it in the solid chemical waste stream.[9][11]

Disposal of Liquid Waste Streams

In the context of peptide synthesis, liquid waste containing this compound or byproducts from its use (e.g., from deprotection steps) must also be treated as hazardous waste.

  • Collection: Collect all liquid waste in a sealable, chemical-resistant container (e.g., a high-density polyethylene (B3416737) bottle).

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents (e.g., DMF, piperidine, TFA).

  • Storage and Disposal: Store the container in a designated hazardous waste area, segregated from incompatible chemicals, and arrange for its disposal through your institution's hazardous waste management program.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway Waste This compound Waste SolidWaste Solid Chemical Waste->SolidWaste LiquidWaste Contaminated Liquid (e.g., from synthesis) Waste->LiquidWaste ContaminatedItems Contaminated Labware (gloves, paper, etc.) Waste->ContaminatedItems SolidContainer Labelled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labelled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer ContaminatedItems->SolidContainer SAA Store in Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA Disposal Licensed Hazardous Waste Disposal SAA->Disposal

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.